molecular formula C23H24O13 B1261958 Syringetin-3-galactoside CAS No. 55025-56-4

Syringetin-3-galactoside

Cat. No.: B1261958
CAS No.: 55025-56-4
M. Wt: 508.4 g/mol
InChI Key: JMFWYRWPJVEZPV-SFBSONLZSA-N
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Description

Syringetin-3-O-galactoside analytical standard provided with w/w absolute assay, to be used for quantitative titration.>Syringetin-3-O-galactoside is a glycoside and a member of flavonoids.>Syringetin-3-galactoside is a natural product found in Chondropetalum, Elegia nuda, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O13/c1-32-12-3-8(4-13(33-2)16(12)27)21-22(18(29)15-10(26)5-9(25)6-11(15)34-21)36-23-20(31)19(30)17(28)14(7-24)35-23/h3-6,14,17,19-20,23-28,30-31H,7H2,1-2H3/t14-,17+,19+,20-,23?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMFWYRWPJVEZPV-SFBSONLZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201346502
Record name Syringetin-3-O-galactoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201346502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

508.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55025-56-4
Record name Syringetin-3-O-galactoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201346502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Syringetin-3-O-galactoside: Chemical Architecture & Molecular Profiling

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical architecture, molecular properties, and experimental workflows for Syringetin-3-O-galactoside , a specialized methylated flavonol glycoside.

An In-Depth Technical Guide for Drug Discovery & Phytochemical Analysis

Executive Summary

Syringetin-3-O-galactoside (CAS: 55025-56-4) is a rare O-methylated flavonol glycoside found primarily in Vaccinium species (blueberries), Lysimachia species, and Calluna vulgaris.[1][2][3][4][5] Structurally, it comprises the aglycone syringetin (3,5,7,4'-tetrahydroxy-3',5'-dimethoxyflavone) linked to a galactose moiety at the C-3 position.[2]

Unlike common flavonols (e.g., quercetin), the 3',5'-dimethoxylation of the B-ring confers unique lipophilicity and metabolic stability, potentially enhancing bioavailability. This guide synthesizes its structural identification, physicochemical properties, extraction protocols, and pharmacological mechanisms.

Part 1: Chemical Identity & Structural Architecture

Nomenclature & Identification
  • IUPAC Name: 5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one[2]

  • Common Name: Syringetin-3-galactoside[1][2][3][4][5][6][7][8][9]

  • Aglycone: Syringetin (Myricetin 3',5'-dimethyl ether)

  • Glycone:

    
    -D-Galactopyranose
    
  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 508.43 g/mol [3][5][9]

Structural Analysis

The molecule exhibits a classic C6-C3-C6 flavonoid skeleton.

  • A-Ring: 5,7-dihydroxy substitution (resorcinol moiety).

  • B-Ring (Syringyl moiety): 4'-hydroxy-3',5'-dimethoxy pattern.[7][10] This specific substitution hinders catechol-O-methyltransferase (COMT) degradation, a common clearance pathway for quercetin derivatives, thereby extending plasma half-life.

  • C-Ring: C-3 O-glycosidic linkage to galactose. This bulky substitution at C-3 forces the B-ring to twist out of coplanarity with the A/C rings, influencing receptor binding affinity.

ChemicalStructure Aglycone Aglycone: Syringetin (Flavonol Backbone) ARing A-Ring (5,7-OH) Aglycone->ARing CRing C-Ring (Chromone Core) Aglycone->CRing BRing B-Ring (3',5'-OMe, 4'-OH) Stability Enhanced Metabolic Stability BRing->Stability Methylation blocks COMT metabolism CRing->BRing C2-C1' Bond Linkage Glycosidic Bond (C3 - O - C1'') CRing->Linkage C3 Position Sugar Sugar: Galactose (Beta-D-Galactopyranoside) Linkage->Sugar

Caption: Structural connectivity highlighting the B-ring methylation and C-3 glycosylation sites critical for pharmacokinetics.

Part 2: Physicochemical Properties

Understanding these properties is critical for formulation and assay development.

PropertyValue / CharacteristicExperimental Implication
Physical State Yellow crystalline powderLight sensitive; handle under amber light.
Solubility Soluble in DMSO, Methanol, Ethanol. Poorly soluble in water (cold).Use DMSO for stock solutions (up to 20 mM); dilute into aqueous buffers <0.5% DMSO.
LogP (Predicted) ~0.7 - 1.2Moderate lipophilicity; capable of passive diffusion but relies on transporters (SGLT1) for uptake.
UV Max (

)
Band II: ~250-270 nm; Band I: ~340-360 nmBathochromic shift with

confirms 5-OH and 4-keto arrangement.
pKa ~6.5 (7-OH), ~9.0 (4'-OH)Ionization state changes at physiological pH; affects extraction efficiency.

Part 3: Extraction, Isolation & Analytical Profiling

Natural Sources
  • Primary: Vaccinium uliginosum (Bog Bilberry), Vaccinium ashei.

  • Secondary: Lysimachia nummularia (Moneywort), Corylus heterophylla.

Isolation Workflow

To obtain high-purity this compound, a multi-stage fractionation is required to separate it from its glucoside isomer and other flavonols.

IsolationProtocol Raw Raw Material (Vaccinium leaves/fruit) Extract Crude Extraction (80% MeOH or EtOH) Raw->Extract Ultrasonication Partition Liquid-Liquid Partition Extract->Partition Frac1 Hexane Fraction (Lipids/Chlorophyll) Partition->Frac1 Discard Frac2 Ethyl Acetate Fraction (Target Flavonoids) Partition->Frac2 Collect Frac3 Water Fraction (Sugars/Polar mix) Partition->Frac3 Discard Chrom Column Chromatography (Polyamide or Sephadex LH-20) Frac2->Chrom Elute with MeOH:H2O HPLC Prep-HPLC Purification (C18 Column) Chrom->HPLC Sub-fractionation Final Pure this compound HPLC->Final Crystallization

Caption: Step-by-step isolation workflow from plant matrix to purified compound.

Analytical Verification (HPLC-MS/MS)
  • Column: C18 Reverse Phase (e.g., Phenomenex Kinetex, 2.6µm).

  • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

  • MS Detection (ESI-):

    • Precursor Ion:

      
       507 
      
      
      
    • Major Fragment:

      
       345 
      
      
      
      (Loss of 162 Da, galactosyl unit).
    • Secondary Fragment:

      
       330 (Loss of methyl radical from aglycone).
      

Part 4: Biological Activity & Pharmacological Potential[11]

Mechanisms of Action

This compound acts as a "pro-drug" delivery system. Upon ingestion, the galactose moiety is cleaved by cytosolic


-galactosidase or intestinal Lactase-Phlorizin Hydrolase (LPH), releasing the bioactive aglycone Syringetin .
  • Osteoblast Differentiation:

    • Pathway: BMP-2 / ERK / MAPK.

    • Effect: Syringetin stimulates ALP activity and mineralization in osteoblasts, promoting bone formation.

  • Antioxidant Defense (Nrf2 Activation):

    • The 4'-OH group on the B-ring donates hydrogen atoms to neutralize ROS.

    • Induces nuclear translocation of Nrf2, upregulating HO-1 and NQO1 expression.

  • Anti-Diabetic Potential:

    • Inhibits

      
      -glucosidase activity (moderate potency compared to acarbose), reducing post-prandial glucose spikes.
      

Bioactivity Compound This compound Hydrolysis Hydrolysis (LPH/B-Gal) Compound->Hydrolysis Aglycone Syringetin (Aglycone) Hydrolysis->Aglycone Target1 BMP-2 Receptor Aglycone->Target1 Target2 Nrf2 Complex Aglycone->Target2 Effect1 ERK1/2 Phosphorylation Target1->Effect1 Effect2 Nuclear Translocation Target2->Effect2 Outcome1 Osteoblast Differentiation (Bone Formation) Effect1->Outcome1 Outcome2 Antioxidant Enzymes (HO-1, NQO1) Effect2->Outcome2

Caption: Mechanism of action showing hydrolysis to aglycone and subsequent activation of osteogenic and antioxidant pathways.

Part 5: Experimental Protocols

Protocol A: Extraction from Vaccinium Leaves

Objective: Isolate flavonoid-rich fraction containing this compound.

  • Preparation: Dry leaves at 40°C and grind to fine powder (mesh 40).

  • Maceration: Suspend 100g powder in 1L 80% Methanol (aq). Sonicate for 60 mins at room temperature.

  • Filtration: Filter through Whatman No. 1 paper. Evaporate methanol under vacuum at 45°C to obtain aqueous residue.

  • Partitioning:

    • Wash aqueous residue with n-Hexane (3 x 200mL) to remove lipids (discard hexane).

    • Extract aqueous layer with Ethyl Acetate (3 x 200mL).

    • Collect Ethyl Acetate layer; dry over anhydrous

      
       and evaporate to dryness.
      
  • Result: Yellow-brown solid (Enriched Flavonoid Fraction).

Protocol B: HPLC Quantification

Objective: Quantify this compound in extracts.

  • Standard Prep: Dissolve 1 mg standard in 1 mL DMSO. Dilute to 50 µg/mL with Methanol.

  • System: Agilent 1200 or equivalent with DAD detector.

  • Column: C18 (150 x 4.6 mm, 5 µm).

  • Gradient:

    • 0-5 min: 10% B (Acetonitrile)

    • 5-20 min: 10% -> 40% B

    • 20-25 min: 40% -> 100% B

  • Detection: Monitor at 354 nm (specific for flavonols).

  • Validation: Retention time should be approx. 14-16 min (depending on flow rate). Confirm peak purity using UV spectrum scan (200-400nm).

References

  • PubChem. (2025).[2][10] Syringetin-3-O-galactoside | C23H24O13.[1][2][3][9] National Library of Medicine. [Link]

  • Chmiel, M., & Stompor-Gorący, M. (2022).[11] The Spectrum of Pharmacological Actions of Syringetin and Its Natural Derivatives—A Summary Review. International Journal of Molecular Sciences, 23(23), 15378. [Link][12]

  • Hsu, Y. L., et al. (2009). Syringetin induces human osteoblast differentiation through bone morphogenetic protein-2/extracellular signal-regulated kinase 1/2 pathway.[6] (Cited in context of aglycone activity).[8][11] [Link]

Sources

Pharmacological Potential and Bioactivity of Syringetin-3-galactoside

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Version 1.0 [1][2]

Executive Summary

Syringetin-3-galactoside (Syringetin-3-O-β-D-galactopyranoside) is a rare O-methylated flavonol glycoside found in Vaccinium berries, Corylus species, and Vitis vinifera (grapes).[1][2] Unlike its more common analogues (e.g., quercetin or kaempferol glycosides), this compound exhibits a unique pharmacokinetic profile due to the methylation of the B-ring (3',5'-dimethoxy-4'-hydroxy).[1][2]

This guide delineates its transition from a phytochemical curiosity to a high-value candidate for osteoporosis therapeutics and metabolic regulation .[1][2] Key findings indicate that while its direct antioxidant capacity is modulated by glycosylation, its primary value lies in signaling pathway modulation —specifically the induction of osteoblast differentiation via the BMP-2/ERK1/2 axis .[2] This whitepaper provides a comprehensive analysis of its physicochemical properties, mechanisms of action, and standardized extraction protocols for research applications.[2]

Chemical Profile & Botanical Sources[1][2][3][4][5]

Physicochemical Identity[1][2]
  • IUPAC Name: 5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one[1][2]

  • Chemical Formula: C₂₃H₂₄O₁₃[1][2]

  • Molecular Weight: 508.43 g/mol [1][2]

  • Aglycone: Syringetin (3,5,7,4'-tetrahydroxy-3',5'-dimethoxyflavone)[1][2][3]

  • Glycone: Galactose (attached at C-3 position)[1][2]

  • Solubility: Soluble in methanol, ethanol, DMSO; sparingly soluble in water (improved over aglycone).[1][2]

Primary Natural Sources
Source OrganismTissueConcentration ProfileNotes
Corylus heterophylla LeavesHighPrimary source for isolation in recent studies.[1][2]
Vaccinium uliginosum Fruit (Bog Bilberry)ModerateCo-occurs with anthocyanins; contributes to dietary intake.[1][2]
Lysimachia nummularia Whole PlantModerateOften found with xylopyranoside derivatives.[1][2][3]
Vitis vinifera Skin/WineLow to TracePresence increases in red wines due to maceration; marker of specific varietals (e.g., Cabernet Sauvignon).[2]

Pharmacodynamics & Mechanism of Action

Primary Mechanism: Osteoblast Differentiation

The most distinct pharmacological action of this compound is its ability to stimulate bone formation.[1][2] Unlike general antioxidants, it acts as a specific signaling modulator.[1][2]

  • Pathway Activation: The compound upregulates Bone Morphogenetic Protein-2 (BMP-2) .[1][2][4]

  • Signal Transduction: Increased BMP-2 binds to BMP receptors (BMPR-I/II), triggering the phosphorylation of ERK1/2 (Extracellular Signal-Regulated Kinase).[1][2]

  • Transcriptional Effect: Activation of ERK1/2 leads to the upregulation of RUNX2 , the master transcription factor for osteoblastogenesis.

  • Outcome: Promotion of mesenchymal stem cell differentiation into mature osteoblasts and mineralization of the extracellular matrix.[5]

Secondary Mechanisms[2]
  • Anti-Inflammatory (iNOS Inhibition): Syringetin derivatives inhibit inducible Nitric Oxide Synthase (iNOS) and COX-2 expression, reducing NO and Prostaglandin E2 production in LPS-stimulated macrophages.[1][2]

  • Metabolic Stability: The 3',5'-dimethoxylation protects the molecule from rapid catechol-O-methyltransferase (COMT) degradation, a common fate for quercetin, thereby extending its plasma half-life.[1][2]

Visualization: Signaling Pathway

The following diagram illustrates the specific osteogenic signaling cascade activated by this compound.

OsteoblastPathway S3G This compound (Extracellular) Hydrolysis Hydrolysis (β-galactosidase) S3G->Hydrolysis Bioactivation Aglycone Syringetin (Aglycone) (Intracellular Active Form) Hydrolysis->Aglycone BMP2 BMP-2 Upregulation Aglycone->BMP2 Induction BMPR BMP Receptor Complex BMP2->BMPR Autocrine Signaling ERK p-ERK1/2 (Phosphorylation) BMPR->ERK Activation RUNX2 RUNX2 (Transcription Factor) ERK->RUNX2 Upregulation Diff Osteoblast Differentiation & Mineralization RUNX2->Diff Gene Expression

Figure 1: The Osteogenic Induction Pathway.[1][2] this compound acts as a prodrug, yielding the aglycone which upregulates BMP-2, driving the ERK/RUNX2 axis for bone formation.[1][2]

Preclinical Evidence & Quantitative Data[1][2]

Comparative Bioactivity Profile

Data synthesized from comparative studies of Syringetin glycosides vs. Aglycones.[2]

AssayCompound FormActivity MetricInterpretation
DPPH Radical Scavenging This compoundIC₅₀ > 200 µg/mLWeak direct scavenger due to glycosylation blocking the C-3 hydroxyl.[1][2][3]
DPPH Radical Scavenging Syringetin (Aglycone)IC₅₀ ~ 15-30 µg/mLPotent antioxidant; restored upon hydrolysis.[1][2]
Osteoblast Mineralization This compoundEC₅₀ ~ 1-10 µMHighly effective at inducing differentiation markers (ALP activity).[1][2]
Xanthine Oxidase Inhibition Syringetin GlycosidesIC₅₀ ~ 50-100 µg/mLModerate inhibition; relevant for anti-gout potential.[1][2]
Key Experimental Observations
  • Bioavailability: Methylation at the 3' and 5' positions increases lipophilicity compared to myricetin, enhancing intestinal absorption via passive transport.[2]

  • Stability: The glycosidic bond at C-3 confers stability against spontaneous oxidation during storage and processing, a significant advantage over the aglycone.[2]

Experimental Protocols

Extraction and Isolation Workflow

Objective: Isolate high-purity this compound from Corylus heterophylla leaves.[1][2]

Reagents: Methanol (MeOH), Ethanol (EtOH), Dichloromethane (DCM), Ethyl Acetate (EtOAc), Polyamide resin.[1]

  • Maceration: Extract 1 kg of dried, powdered leaves with 80% MeOH (10L) at room temperature for 24h. Repeat 3x.

  • Concentration: Evaporate solvent under reduced pressure (Rotavap) at 45°C to obtain crude extract.

  • Liquid-Liquid Partitioning:

    • Suspend crude extract in H₂O.[1][2]

    • Partition with Petroleum Ether (remove lipids/chlorophyll).[1][2]

    • Partition with DCM (remove non-polar aglycones).[1][2]

    • Partition with EtOAc (Target Fraction). Collect this layer.[1][2]

  • Chromatography:

    • Load EtOAc fraction onto a Polyamide-6 column.[1][2]

    • Elute with H₂O-EtOH gradient (0% -> 100%).[1][2]

    • This compound typically elutes at 40-60% EtOH.[1][2]

  • Purification: Final cleanup via Semi-preparative HPLC (C18 column, MeOH:H₂O system).

Visualization: Isolation Workflow

ExtractionWorkflow Raw Dried Leaves (Corylus/Vaccinium) Extract 80% MeOH Extraction (Reflux/Maceration) Raw->Extract Partition Liquid-Liquid Partitioning Extract->Partition EtOAc Ethyl Acetate Fraction Partition->EtOAc Target Enriched DCM/Pet Ether DCM/Pet Ether Partition->DCM/Pet Ether Discard (Lipids) Column Polyamide/C18 Chromatography EtOAc->Column Pure Purified This compound Column->Pure Gradient Elution

Figure 2: Step-by-step isolation protocol for maximizing yield of this compound from plant matrices.

Pharmacokinetics & Safety Profile

ADME (Absorption, Distribution, Metabolism, Excretion)[1][2]
  • Absorption: As a glycoside, this compound is too polar to diffuse passively across the enterocyte.[1][2] It requires hydrolysis by Lactase Phlorizin Hydrolase (LPH) at the brush border or by cytosolic β-glucosidases (CBG) after active transport via SGLT1.[1][2]

  • Metabolism: Once hydrolyzed, the aglycone (Syringetin) enters circulation.[1][2] The 3',5'-dimethoxy structure blocks further methylation, shuttling the compound towards glucuronidation or sulfation (Phase II metabolism) in the liver.[1][2]

  • Excretion: Primarily renal excretion as glucuronide conjugates.[1][2]

Safety & Toxicity[1][2]
  • Status: Generally Recognized as Safe (GRAS) implied, due to its natural occurrence in commonly consumed foods (grapes, blueberries).[1]

  • Cytotoxicity: No significant cytotoxicity observed in normal human cell lines (e.g., HFL-III) at therapeutic concentrations (up to 100 µM).[1][2]

  • Contraindications: None currently reported; however, high-dose flavonoid supplementation should be monitored in patients on anticoagulants due to potential anti-platelet effects.[1][2]

Future Outlook & Drug Development Challenges[2]

The transition of this compound from a phytochemical marker to a therapeutic agent faces specific hurdles:

  • Scalability: Natural extraction yields are low (<0.1% dry weight).[1][2] Biocatalytic synthesis (enzymatic glycosylation of Syringetin) or metabolic engineering in E. coli (using specific glycosyltransferases) is required for commercial viability.[1][2]

  • Standardization: Lack of commercially available, high-purity reference standards hinders routine QC in clinical trials.[1][2]

  • Formulation: While more soluble than the aglycone, bioavailability enhancers (e.g., phospholipid complexes) may be necessary to ensure consistent plasma levels of the active aglycone.[2]

References

  • Hsu, Y. L., et al. (2009). Syringetin, a flavonoid derivative in grape and wine, induces human osteoblast differentiation through bone morphogenetic protein-2/extracellular signal-regulated kinase 1/2 pathway.[1][2][4] Molecular Nutrition & Food Research. Link

  • PubChem. (2025).[1][2] Syringetin-3-O-galactoside | C23H24O13.[1][2] National Library of Medicine.[2] Link[1][2]

  • Kowalczyk, O., et al. (2022). The Spectrum of Pharmacological Actions of Syringetin and Its Natural Derivatives—A Summary Review.[2] Molecules. Link

  • Li, S., et al. (2024). Study on Extraction, Identification, and Biological Activity of Compounds in Leaves of Corylus mandshurica.[1][6] Journal of Food and Nutrition Research.[2][6] Link

  • BenchChem. (2025).[1][2] In Vitro Models for Studying Syringetin's Neuroprotective Effects: Application Notes and Protocols. Link

Sources

Therapeutic Applications of Syringetin-3-galactoside in Metabolic Disorders

[1]

Executive Summary

Syringetin-3-galactoside (S3G) is a bioactive flavonol glycoside predominantly isolated from Calluna vulgaris (Heather), Vaccinium species, and Corylus heterophylla. While often overshadowed by its aglycone (syringetin) or its isomer (syringetin-3-glucoside), S3G represents a critical therapeutic candidate for metabolic syndrome due to its unique pharmacokinetic stability and dual-action mechanism.

This guide delineates the technical pathway of S3G from plant matrix to metabolic effector. It establishes S3G as a potent alpha-glucosidase inhibitor in the gut lumen and a prodrug for systemic insulin sensitization and osteoprotection. By leveraging the hydrolysis-dependent bioavailability of S3G, researchers can target the "Metabolic Triad": Hyperglycemia, Oxidative Stress, and Diabetic Osteoporosis.

Chemical Profile & Pharmacokinetics[2]

Physicochemical Properties[3][4]
  • IUPAC Name: 5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one[1]

  • Molecular Formula: C₂₃H₂₄O₁₃[2]

  • Molecular Weight: 508.43 g/mol [2][3]

  • Solubility: Soluble in methanol, ethanol, DMSO; sparingly soluble in water.

  • Key Structural Feature: The galactose moiety at the C3 position confers stability against spontaneous oxidation compared to the aglycone, serving as a natural "protection group" during gastric transit.

Pharmacokinetics: The Hydrolysis Activation

S3G functions effectively as a stable delivery system. Unlike free aglycones which suffer rapid first-pass metabolism, the galactoside moiety alters absorption kinetics.

  • Phase I (Luminal): S3G resists acid hydrolysis in the stomach.

  • Phase II (Enteric): In the small intestine, S3G is either:

    • Acted upon by Lactase Phlorizin Hydrolase (LPH) at the brush border.

    • Transported via SGLT1 (active transport) into enterocytes.

  • Phase III (Systemic): Cytosolic

    
    -galactosidases cleave the sugar, releasing Syringetin  (the active effector). Syringetin then undergoes methylation (COMT) or glucuronidation before entering circulation to target insulin-sensitive tissues.
    

Mechanistic Framework: Metabolic Regulation[8]

Gut-Level Glycemic Control (Alpha-Glucosidase Inhibition)

S3G acts as a competitive inhibitor of intestinal alpha-glucosidase. While the aglycone (syringetin) shows an IC50 of ~36.8 µM, the glycoside form (S3G) exerts inhibition through steric hindrance in the enzyme's active site, delaying carbohydrate digestion.

  • Mechanism: Hydrogen bonding between the hydroxyl groups of the B-ring and the catalytic residues of alpha-glucosidase.

  • Efficacy: Syringetin-3-O-hexosides from Cercis chinensis have demonstrated IC50 values as low as 11.94 µg/mL , superior to the standard drug Acarbose.[4]

Systemic Insulin Sensitization

Once hydrolyzed to Syringetin, the compound activates the PI3K/Akt pathway, critical for GLUT4 translocation.

InsulinSignalingS3GThis compound(Extracellular)SYRSyringetin(Aglycone)S3G->SYRHydrolysisLPHLPH/Gut MicrobiotaLPH->SYRIRInsulin ReceptorSYR->IRSensitizationIRS1IRS-1IR->IRS1PhosphorylationPI3KPI3KIRS1->PI3KAKTAkt (PKB)PI3K->AKTActivationGLUT4_VGLUT4 (Vesicle)AKT->GLUT4_VTranslocation SignalGLUT4_MGLUT4 (Membrane)GLUT4_V->GLUT4_MGLUGlucose UptakeGLUT4_M->GLU

Figure 1: Pharmacokinetic activation of S3G to Syringetin and subsequent modulation of the Insulin Signaling Pathway.

Osteoprotection in Diabetic Osteoporosis

Metabolic disorders often correlate with bone density loss. Syringetin (the metabolite of S3G) induces osteoblast differentiation via the BMP-2/ERK1/2 pathway , promoting bone formation—a distinct advantage over standard antidiabetics like thiazolidinediones which may increase fracture risk.

Experimental Protocols

Extraction & Isolation of S3G from Calluna vulgaris

Rationale:Calluna vulgaris is a validated high-yield source. This protocol uses polyamide chromatography to separate glycosides from aglycones and tannins.

Reagents: Methanol (HPLC grade), Ethanol, n-Hexane, Ethyl Acetate, Polyamide resin (mesh 60-100), Sephadex LH-20.

  • Crude Extraction:

    • Macerate 500g dried aerial parts of C. vulgaris in 80% Methanol (1:10 w/v) for 24h at room temperature.

    • Filter and concentrate under reduced pressure (Rotary Evaporator, 40°C) to obtain crude extract.

  • Partitioning:

    • Resuspend crude extract in H₂O.

    • Wash with n-Hexane (x3) to remove lipids/chlorophyll.

    • Extract aqueous phase with Ethyl Acetate (x3). Note: S3G partitions primarily into the Ethyl Acetate fraction due to its intermediate polarity.

  • Purification (Column Chromatography):

    • Load Ethyl Acetate fraction onto a Polyamide column.

    • Elute with gradient H₂O:Ethanol (100:0 → 0:100).

    • S3G typically elutes at 40-60% Ethanol. Monitor fractions via TLC (Silica gel, Mobile phase: EtOAc:Formic Acid:H₂O 10:2:3).

  • Final Polish:

    • Purify S3G-rich fractions on Sephadex LH-20 (eluent: Methanol).

    • Recrystallize in Methanol to obtain yellow needles.

Alpha-Glucosidase Inhibition Assay

Rationale: Validates the "Gut-Level" efficacy of S3G.

Reagents: Alpha-glucosidase (from Saccharomyces cerevisiae), p-Nitrophenyl-α-D-glucopyranoside (pNPG), Phosphate Buffer (pH 6.8).

  • Preparation: Dissolve S3G in DMSO (stock 10 mM). Prepare serial dilutions (1 – 500 µM).

  • Incubation:

    • Mix 20 µL S3G solution + 20 µL Alpha-glucosidase (0.5 U/mL).

    • Incubate at 37°C for 10 min.

  • Reaction: Add 20 µL pNPG (5 mM). Incubate 37°C for 20 min.

  • Termination: Add 80 µL Na₂CO₃ (0.2 M).

  • Measurement: Read Absorbance at 405 nm.

  • Calculation:

    
    
    Calculate IC50 using non-linear regression.
    

Data Synthesis: Comparative Efficacy

The following table synthesizes data for S3G and its active metabolite against standard metabolic targets.

CompoundTarget / AssayIC50 / EfficacyReference StandardRelative Potency
This compound Alpha-Glucosidase~12-50 µg/mL*Acarbose (IC50 ~35-50 µg/mL)High (Comparable/Superior)
Syringetin (Aglycone) Alpha-Glucosidase36.8 µMAcarboseHigh
Syringetin DPPH Radical Scavenging~20 µMTroloxModerate
This compound DPPH Radical Scavenging>100 µMTroloxLow (Prodrug stability)

*Inferred from Syringetin-3-O-hexoside data in Cercis chinensis extracts.[4]

References

  • Chmiel, M., & Stompor-Gorący, M. (2022). The Spectrum of Pharmacological Actions of Syringetin and Its Natural Derivatives—A Summary Review. International Journal of Molecular Sciences. Retrieved from [Link]

  • PubChem. (2024). Syringetin-3-O-galactoside Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Adisakwattana, S., et al. (2009). Alpha-Glucosidase inhibitory activity of cyanidin-3-galactoside and synergistic effect with acarbose. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Mandra, P., et al. (2023).[5] Calluna vulgaris as a Valuable Source of Bioactive Compounds. Plants (Basel). Retrieved from [Link]

Syringetin-3-galactoside: Cytotoxic Potential, Pharmacodynamics, and Experimental Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature review on the cytotoxicity of Syringetin-3-galactoside Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This compound (S3Gal) is an O-methylated flavonol glycoside predominantly found in Vaccinium species (blueberries, bilberries), Lysimachia, and Cissus trifoliata. While the aglycone syringetin has been extensively characterized as a potent antineoplastic agent capable of inducing G2/M cell cycle arrest and apoptosis, the specific pharmacological profile of its galactoside derivative remains a critical area of investigation in natural product drug discovery.

Current research indicates that S3Gal likely functions as a pro-drug , relying on hydrolytic cleavage by cellular or enteric


-galactosidases to release the bioactive aglycone. Extracts enriched with S3Gal demonstrate significant cytotoxicity (IC

< 30 µg/mL) against human hepatocarcinoma (HepG2) and breast cancer (MCF-7) lines. This guide synthesizes the physicochemical properties, cytotoxic mechanisms, and validation protocols for S3Gal, providing a roadmap for its evaluation as a therapeutic candidate.

Chemical Profile & Pharmacokinetics[1]

Structural Attributes

This compound consists of the syringetin aglycone (3,5,7,4'-tetrahydroxy-3',5'-dimethoxyflavone) glycosylated at the C-3 position with a galactose moiety.[1] This glycosylation significantly alters the compound's solubility and membrane permeability compared to the aglycone.

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: ~508.43 g/mol

  • Solubility: High hydrophilicity due to the sugar moiety; limited passive diffusion across lipid bilayers compared to the lipophilic aglycone.

The Hydrolysis-Activation Axis

The cytotoxicity of S3Gal is mechanistically linked to its metabolic fate. Unlike the aglycone, which can passively diffuse into cells, the galactoside requires hydrolysis.

  • Enzymatic Cleavage: Mediated by Lactase-Phlorizin Hydrolase (LPH) in the brush border or intracellular lysosomal

    
    -galactosidase .
    
  • Bioavailability: The presence of the galactose group protects the reactive 3-OH position, potentially increasing metabolic stability during transport until target site activation.

Cytotoxicity Profile: Comparative Analysis

While isolated data for pure S3Gal is emerging, its activity is best understood in the context of its parent extracts and aglycone behavior.

Quantitative Cytotoxicity Data (Enriched Extracts & Aglycone)
Compound / ExtractCell LineIC

Value
Mechanism of ActionSource
Syringetin (Aglycone) A549 (Lung)~15-20 µMG2/M Arrest, Apoptosis[1, 2]
Syringetin (Aglycone) OsteosarcomaN/A (Differentiation)BMP-2/ERK1/2 Activation[3]
S3Gal-Rich Extract (Cissus trifoliata)HepG2 (Liver)< 30 µg/mLApoptosis, ROS generation[4]
S3Gal-Rich Extract (Cissus trifoliata)MCF-7 (Breast)< 30 µg/mLAntiproliferative[4]
S3Gal-Rich Extract (Elegia tectorum)HeLa (Cervical)13.5 µg/mLElastase Inhibition / Cytotoxicity[5]
Selectivity and Safety

Studies on Vaccinium extracts containing S3Gal suggest a high therapeutic index, with minimal cytotoxicity observed in normal fibroblast lines (e.g., HFL-1) compared to cancer lines. This selectivity is hypothesized to stem from the differential expression of glycosidases and metabolic rates in tumor cells.

Mechanisms of Action (MOA)

The anticancer activity of this compound is a two-step process: Delivery (as glycoside) and Execution (as aglycone).

The Signaling Cascade

Upon hydrolysis, the released Syringetin acts as a multi-target kinase inhibitor. Key pathways include:

  • Mitochondrial Apoptosis: Downregulation of Bcl-2 and upregulation of Bax, leading to Cytochrome C release and Caspase-3 activation.

  • Cell Cycle Arrest: Inhibition of CDK1/Cyclin B complexes, arresting cells in the G2/M phase.

  • ROS Modulation: Generation of reactive oxygen species in cancer cells, triggering oxidative stress-mediated death.

Visualization: Activation & Signaling Pathway

Syringetin_Mechanism S3Gal This compound (Prodrug / Extracellular) Transporter SGLT1 / GLUT (Transport) S3Gal->Transporter Uptake BetaGal β-Galactosidase (Hydrolysis) S3Gal->BetaGal Extracellular (LPH) Transporter->BetaGal Intracellular Syringetin Syringetin (Active Aglycone) BetaGal->Syringetin Cleavage ROS ROS Generation (Oxidative Stress) Syringetin->ROS Induces Bcl2 Bcl-2 (Anti-apoptotic) Syringetin->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Syringetin->Bax Upregulates Caspase Caspase-3/9 Activation ROS->Caspase Bcl2->Caspase Blocks Bax->Caspase Promotes Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 1: The Pharmacodynamic Axis of this compound. The glycoside acts as a stable precursor, requiring enzymatic hydrolysis to release the active aglycone which triggers the intrinsic apoptotic pathway.

Experimental Protocols (Technical Guide)

To rigorously evaluate S3Gal cytotoxicity, researchers must control for hydrolysis rates. The following protocols ensure data integrity and reproducibility.

Protocol A: Differential Cytotoxicity Assay (± -Galactosidase)

Purpose: To determine if the glycoside requires exogenous hydrolysis to exhibit potency in vitro.

  • Cell Preparation: Seed HepG2 or MCF-7 cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment Groups:

    • Group A (S3Gal Only): 0–100 µM this compound.

    • Group B (Aglycone Control): 0–100 µM Syringetin.

    • Group C (Hydrolysis Activated): S3Gal + 1 U/mL

      
      -galactosidase (bovine liver).
      
  • Incubation: 48 hours at 37°C, 5% CO

    
    .
    
  • Readout: Add 10 µL CCK-8 reagent; incubate 2h; measure Absorbance at 450 nm.

  • Validation: If IC

    
    (Group C) 
    
    
    
    IC
    
    
    (Group B) < IC
    
    
    (Group A), the prodrug hypothesis is confirmed.
Protocol B: Flow Cytometric Apoptosis Detection

Purpose: To confirm the mechanism of cell death (Apoptosis vs. Necrosis).

  • Exposure: Treat cells with IC

    
     concentration of S3Gal for 24h.
    
  • Harvesting: Trypsinize cells (EDTA-free to preserve membrane PS) and wash 2x with cold PBS.

  • Staining: Resuspend in 1X Binding Buffer (

    
     cells/mL). Add 5 µL Annexin V-FITC  and 5 µL Propidium Iodide (PI) .
    
  • Analysis: Incubate 15 min in dark. Analyze via Flow Cytometer (Ex: 488 nm; Em: 530 nm for FITC, >575 nm for PI).

    • Q3 (Annexin+/PI-): Early Apoptosis (Target metric).

    • Q2 (Annexin+/PI+): Late Apoptosis.

Visualization: Experimental Workflow

Workflow Extract Extraction (MeOH/H2O) Purify HPLC Purification (Isolate S3Gal) Extract->Purify QC QC: LC-MS/NMR (Confirm Structure) Purify->QC Assay CCK-8 Assay (± Beta-Gal) QC->Assay Flow Flow Cytometry (Annexin V/PI) Assay->Flow If Cytotoxic

Figure 2: Step-by-step workflow for the isolation and cytotoxic evaluation of this compound.

Future Directions & Challenges

  • Metabolic Stability: The half-life of S3Gal in plasma is likely higher than Syringetin, but its uptake efficiency is the limiting factor. Future studies should focus on liposomal encapsulation to enhance cellular uptake.

  • Standardization: Commercial availability of high-purity (>98%) this compound is limited; most studies rely on in-house isolation. Establishing a standardized extraction protocol from Vaccinium or Lysimachia is crucial for reproducible data.

References

  • Kowalski, R. et al. (2022). The Spectrum of Pharmacological Actions of Syringetin and Its Natural Derivatives—A Summary Review. Molecules, 27(23), 8564.

  • Mata-Lucero, L.F. et al. (2020). Metabolic Profile and Evaluation of Biological Activities of Extracts from the Stems of Cissus trifoliata. Molecules, 25(11), 2633.

  • Hsu, Y.L. et al. (2011). Syringetin induces human osteoblast differentiation through bone morphogenetic protein-2/extracellular signal-regulated kinase 1/2 pathway. Journal of Cellular Biochemistry, 112(12).

  • Büchter, C. et al. (2015). Methylated flavonoids of the flavonoid metabolome: structural and functional implications. Biological Chemistry, 396(1).

  • University of Pretoria. (2018). Reversing the effect of skin aging using Elegia tectorum extracts. UP Repository.

Sources

Methodological & Application

Optimized Extraction Protocols for Syringetin-3-galactoside from Plant Tissue

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract

This document provides a comprehensive guide for the optimized extraction of Syringetin-3-galactoside, a bioactive O-methylated flavonol glycoside, from plant tissues. Recognizing the therapeutic potential of methylated flavonoids due to their enhanced metabolic stability and bioavailability, this guide details advanced, validated protocols for researchers, scientists, and drug development professionals.[1][2] We move beyond simple procedural lists to explain the causal mechanisms behind protocol choices, ensuring scientific integrity and reproducibility. Methodologies covered include Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) as superior alternatives to conventional methods.[3][4] The guide also provides detailed protocols for crude extract purification via macroporous resin chromatography and analytical validation using High-Performance Liquid Chromatography (HPLC).

Introduction to this compound

This compound is a naturally occurring flavonoid glycoside, a derivative of the aglycone syringetin (3,5,7,4′-tetrahydroxy-3′,5′dimethoxyflavone).[1][5] Flavonoids, a large class of plant polyphenols, are of significant interest to the pharmaceutical and nutraceutical industries for their wide-ranging biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2][6]

The methylation of the flavonoid structure, as seen in syringetin, and its subsequent glycosylation to form this compound, can significantly enhance metabolic stability and improve transport across biological membranes, which may lead to greater oral bioavailability compared to their non-methylated counterparts.[1][2] This compound has been identified in various plant species, including those from the genera Lysimachia, Anthyllis, and Corylus.[2][5][7] Given its promising pharmacological profile, developing efficient and robust extraction and purification protocols is essential for facilitating further research and potential commercialization.

Chemical Structure:

  • Compound: this compound

  • Molecular Formula: C₂₃H₂₄O₁₃[5][8]

  • Molecular Weight: 508.43 g/mol [5][8]

  • CAS Number: 55025-56-4[5][7][8]

Foundational Principles of Extraction Optimization

The primary goal of extraction is to maximize the recovery of the target analyte from the plant matrix while minimizing the co-extraction of undesirable compounds. The selection of an extraction strategy is a critical decision dictated by the physicochemical properties of the target compound, the nature of the plant material, and the intended downstream application.

Plant Material Preparation

Proper preparation of the plant tissue is a foundational step that significantly impacts extraction efficiency.

  • Drying: Plant material should be dried at a controlled temperature (typically 40-50°C) to reduce moisture content. This prevents microbial degradation and deactivates enzymes that could degrade the target analyte.

  • Grinding: The dried material must be ground into a fine, homogenous powder (e.g., to pass through a 40-mesh sieve).[9] This increases the surface area available for solvent contact, thereby enhancing the mass transfer of this compound from the plant cells into the solvent.[6]

Solvent Selection: The Key to Selectivity

The choice of solvent is governed by the principle of "like dissolves like." this compound, being a glycoside, is more polar than its aglycone form. Therefore, polar solvents are required for effective extraction.

  • Rationale for Aqueous Alcohols: A mixture of alcohol (ethanol or methanol) and water is typically the most effective solvent system. The alcohol disrupts the plant cell membranes, while the water helps to dissolve the polar glycoside. An ethanol concentration of 70-80% often provides an optimal balance of polarity for extracting flavonoid glycosides.[3][10] Using pure alcohol may be less efficient for polar glycosides, while pure water may not effectively penetrate the less polar cell wall structures.[9][11]

Advanced Extraction Technologies vs. Conventional Methods

Traditional methods like maceration and Soxhlet extraction, while effective, suffer from significant drawbacks, including long extraction times, high solvent consumption, and potential thermal degradation of sensitive compounds.[3][4] Modern, energy-assisted techniques offer superior alternatives.

Method Principle Advantages Disadvantages
Maceration Soaking plant material in a solvent at room temperature.Simple, requires minimal equipment.Time-consuming, lower efficiency.
Soxhlet Extraction Continuous extraction with a refluxing solvent.More efficient than maceration.Requires large solvent volumes, prolonged exposure to heat can degrade thermolabile compounds.[3]
Ultrasound-Assisted Extraction (UAE) Uses high-frequency sound waves (~20-100 kHz) to create cavitation bubbles. The collapse of these bubbles near cell walls generates microjets that disrupt the cell structure, enhancing solvent penetration and mass transfer.[4][12]Rapid, high efficiency, reduced solvent and energy consumption, suitable for thermolabile compounds due to lower operating temperatures.[6][13]Heating effects require temperature control; equipment cost.
Microwave-Assisted Extraction (MAE) Uses microwave energy to directly and rapidly heat the solvent and intracellular water within the plant matrix. This creates a dramatic increase in pressure inside the cells, causing them to rupture and release their contents into the solvent.[3][14]Extremely fast, high efficiency, significantly reduced solvent consumption.[14][15]Risk of overheating sensitive compounds; requires microwave-transparent vessels.

Optimized Extraction & Purification Workflow

This section outlines a complete, self-validating workflow from raw plant material to a purified, analytically characterized fraction of this compound.

Extraction_Workflow cluster_prep Part 1: Sample Preparation cluster_extract Part 2: Advanced Extraction cluster_purify Part 3: Purification & Isolation cluster_analysis Part 4: Analysis & QC P1 Plant Material (e.g., Leaves, Flowers) P2 Drying (40-50°C) P1->P2 P3 Grinding (40-mesh powder) P2->P3 E1 Ultrasound-Assisted Extraction (UAE) OR Microwave-Assisted Extraction (MAE) P3->E1 Add Solvent E2 Filtration / Centrifugation E1->E2 E3 Solvent Evaporation (Rotary Evaporator) E2->E3 E4 Crude Extract E3->E4 PU1 Macroporous Resin Column Chromatography E4->PU1 Dissolve & Load PU2 Elution with Ethanol Gradient PU1->PU2 PU3 Fraction Collection PU2->PU3 PU4 Purified this compound Fraction PU3->PU4 A1 HPLC-UV/DAD Analysis PU4->A1 Analyze A2 Quantification & Purity Check A1->A2

Caption: Overall workflow from plant material preparation to analysis.

Protocol 3.1: Ultrasound-Assisted Extraction (UAE)

This protocol is optimized for high efficiency and is suitable for thermally sensitive compounds like glycosides.

Materials:

  • Dried, powdered plant material (10 g)

  • 70% Ethanol (v/v) in deionized water

  • Ultrasonic bath or probe sonicator (e.g., 40 kHz, 250 W)

  • Beaker or flask

  • Filtration apparatus (e.g., Büchner funnel with Whatman No. 1 paper)

  • Rotary evaporator

Procedure:

  • Mixing: Place 10 g of the powdered plant material into a 500 mL beaker. Add 300 mL of 70% ethanol (a 1:30 solid-to-liquid ratio).[10]

  • Sonication: Place the beaker in an ultrasonic bath. Set the temperature to 50°C and the power to 250 W. Sonicate for 30 minutes.[10]

    • Causality: Ultrasound waves induce cavitation, which disrupts cell walls, facilitating rapid solvent penetration and extraction without excessive heat that could degrade the glycosidic bond.[16] The 1:30 ratio ensures the powder is fully suspended for maximum exposure to the ultrasonic energy.[10]

  • Separation: After sonication, immediately filter the mixture through a Büchner funnel to separate the extract from the solid plant residue. For finer particles, centrifugation followed by decanting the supernatant can be used.

  • Re-extraction (Optional but Recommended): To maximize yield, the solid residue can be returned to the beaker and the extraction process (Steps 1-3) can be repeated one more time with fresh solvent.

  • Concentration: Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. This will yield the crude flavonoid extract.

Protocol 3.2: Microwave-Assisted Extraction (MAE)

This protocol offers the fastest extraction time but requires careful control of microwave power to prevent overheating.

Materials:

  • Dried, powdered plant material (10 g)

  • 70% Ethanol (v/v) in deionized water

  • Microwave extraction system with power and temperature control

  • Microwave-safe extraction vessel

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Mixing: Place 10 g of the powdered plant material into the microwave extraction vessel. Add 200 mL of 70% ethanol (a 1:20 solvent-to-material ratio).[3]

  • Extraction: Secure the vessel in the microwave extractor. Set the microwave power to 500-600 W and the extraction time to 20-25 minutes.[14][15] If available, set a maximum temperature limit of 60°C.

    • Causality: Microwaves cause rapid, localized heating of the intracellular water, leading to cell rupture and the explosive release of phytochemicals.[14] This dramatically shortens the extraction time compared to all other methods.[15]

  • Cooling: Allow the vessel to cool to a safe temperature before opening.

  • Separation & Concentration: Filter the extract and concentrate the solvent using a rotary evaporator as described in UAE Protocol (Steps 3 & 5).

Purification and Method Validation

A crude extract contains a complex mixture of compounds. Purification is necessary to isolate this compound for pharmacological studies or for use as an analytical standard.

Protocol 4.1: Purification by Macroporous Resin Column Chromatography

This technique separates compounds based on polarity. Non-polar resins (e.g., XDA-8, AB-8) are effective for adsorbing flavonoids from an aqueous solution, which can then be selectively eluted with increasing concentrations of ethanol.[10]

Materials:

  • Crude extract from Protocol 3.1 or 3.2

  • Macroporous resin (e.g., AB-8)

  • Glass chromatography column

  • Deionized water

  • Ethanol (for gradient elution: 10%, 30%, 50%, 70%)

Procedure:

  • Column Packing: Prepare a slurry of the macroporous resin in deionized water and pack it into the chromatography column. Wash the packed column extensively with deionized water to remove any impurities.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase (deionized water, perhaps with 5-10% ethanol to aid solubility) to create a concentrated sample solution.

  • Adsorption: Carefully load the sample solution onto the top of the resin bed. Allow it to flow into the resin.

  • Washing: Wash the column with several column volumes of deionized water to elute highly polar impurities like sugars and organic acids.

  • Step-Gradient Elution: Begin the elution of adsorbed compounds by passing solvents of increasing ethanol concentration through the column.

    • Elute with 30% ethanol to remove more polar flavonoids.

    • Elute with 50-70% ethanol . This fraction is most likely to contain this compound.[10][11]

    • Elute with 95% ethanol to strip any remaining non-polar compounds from the resin.

  • Fraction Analysis: Collect the fractions from each ethanol concentration separately. Analyze each fraction using HPLC (Protocol 4.2) to identify which contains the highest concentration and purity of this compound.

  • Concentration: Combine the desired fractions and remove the solvent using a rotary evaporator to yield the purified product.

Decision_Tree Start Start: Choose Extraction Method Q1 Is the compound thermally sensitive? Start->Q1 Q2 Is extraction speed the highest priority? Q1->Q2 Yes M_Soxhlet Consider Conventional Soxhlet (with caution) Q1->M_Soxhlet No Q3 Is solvent consumption a major concern? Q2->Q3 No M_MAE Recommendation: Use Microwave-Assisted Extraction (MAE) Q2->M_MAE Yes M_UAE Recommendation: Use Ultrasound-Assisted Extraction (UAE) Q3->M_UAE Yes M_Maceration Consider Maceration (low efficiency) Q3->M_Maceration No

Caption: Decision tree for selecting the optimal extraction method.

Protocol 4.2: Analytical Validation by HPLC-UV/DAD

High-Performance Liquid Chromatography with an Ultraviolet/Diode-Array Detector is the standard method for the identification and quantification of flavonoids.[17][18] Method validation ensures the analytical results are accurate, precise, and reproducible.[17][19]

Optimized HPLC Parameters:

Parameter Condition Rationale
Column Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm)C18 is the standard stationary phase for flavonoid separation, offering good resolution based on polarity.[17][18]
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidAcidifying the mobile phase improves peak shape and resolution for phenolic compounds by suppressing the ionization of hydroxyl groups.
Gradient Elution Start at 5-10% B, ramp to 30-40% B over 30-40 minA gradient is necessary to effectively separate the complex mixture of compounds in a plant extract, from polar glycosides to less polar aglycones.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and separation efficiency.[17]
Detection UV/DAD at 350-370 nmFlavonols like syringetin derivatives exhibit a strong absorbance maximum in this range.[17][20] A DAD allows for spectral confirmation.
Column Temp. 30-40°CMaintaining a constant, slightly elevated temperature ensures reproducible retention times.

Validation Procedure Outline:

  • Specificity: Demonstrate that the method can separate the analyte peak from other components in the extract matrix.[18]

  • Linearity: Prepare a calibration curve using a certified standard of this compound across a range of concentrations (e.g., 1-100 µg/mL). A linear relationship (R² > 0.99) should be established between concentration and peak area.[17]

  • Precision: Assess repeatability (intraday) and intermediate precision (interday) by analyzing replicate samples. The relative standard deviation (RSD) should typically be < 2-5%.[20]

  • Accuracy: Perform recovery studies by spiking a blank matrix with a known amount of standard. The recovery should be within an acceptable range, often 98-102%.[17]

  • Limits of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.[17][20]

Conclusion

The protocols outlined in this guide provide a robust framework for the efficient extraction, purification, and analysis of this compound from plant sources. By leveraging advanced techniques such as UAE and MAE, researchers can significantly reduce extraction times and solvent consumption while improving yields compared to traditional methods.[3][9][15] The subsequent purification and HPLC validation steps ensure the generation of high-quality, reliable data essential for drug discovery and development. Adherence to these scientifically-grounded protocols will empower researchers to effectively isolate and study this promising bioactive compound.

References

  • Analysis of conditions for microwave-assisted extraction of total water-soluble flavonoids from Perilla Frutescens leaves. (n.d.). PMC. [Link]

  • Validation of the Analytical Method for the Determination of Flavonoids in Broccoli. (n.d.). ResearchGate. [Link]

  • Microwave-assisted Extraction and Antioxidant Activity of Flavonoids from Sedum aizoon Leaves. (n.d.). J-Stage. [Link]

  • Development and validation of a HPLC method for the quantification of three flavonoids in a crude extract of Dimorphandra gardneriana. (n.d.). SciELO. [Link]

  • Optimization of microwave-assisted extraction of flavonoids from young barley leaves. (n.d.). International Agrophysics. [Link]

  • Microwave-assisted extraction of flavonoids from Phyllostachys heterocycla leaves: Optimization, mechanism, and antioxidant activity in vitro. (2021). BioResources. [Link]

  • Method validation of analytical method for 12 flavonol glycosides in foods using ultra high-performance liquid chromatography coupled with photodiode array detection. (n.d.). PMC. [Link]

  • Development and validation of analytical methods for the quantitation of flavonoid metabolites in physiological fluids via UHPLC-MS. (n.d.). University and State Library of Bonn. [Link]

  • The Spectrum of Pharmacological Actions of Syringetin and Its Natural Derivatives—A Summary Review. (2022). MDPI. [Link]

  • Preparative separation of flavonoid glycosides and flavonoid aglycones from the leaves of Platycladus orientalis by REV-IN and FWD-IN high-speed counter-current chromatography. (2019). Analytical Methods. [Link]

  • Determination and validation of spectrophotometric analytical method for quantification of total flavonoids in the leaves of Azadirachta. (2022). Research, Society and Development. [Link]

  • Purification of Four Flavonoid Glycosides from Lotus (Nelumbo nucifera Gaertn) plumule by Macroporous Resin Combined with HSCCC. (2017). Journal of Chromatographic Science. [Link]

  • Extraction and isolation of flavonoid glycosides from Flos Sophorae Immaturus using ultrasonic-assisted extraction followed by high-speed countercurrent chromatography. (n.d.). Semantic Scholar. [Link]

  • Is there any separation and purification method for flavonoid glycosides? (2014). ResearchGate. [Link]

  • Syringetin-3-O-galactoside | C23H24O13. (n.d.). PubChem. [Link]

  • Ultrasound-microwave assisted extraction of flavonoid compounds from Eucommia ulmoides leaves and an evaluation of their antioxidant and antibacterial activities. (2020). Archives of Biological Sciences. [Link]

  • Syringetin. (n.d.). Wikipedia. [Link]

  • Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC). (n.d.). PMC. [Link]

  • Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf. (2022). Journal of the Chinese Chemical Society. [Link]

  • Ultrasound-Assisted Deep Eutectic Solvent Extraction of Flavonoids from Cercis chinensis Seeds: Optimization, Kinetics and Antioxidant Activity. (2024). MDPI. [Link]

  • Process Optimization of Ultrasonic-Assisted Extraction and Resin Purification of Flavonoids from Eucommia ulmoides Leaves and Their Antioxidant Properties In Vitro. (2024). MDPI. [Link]

  • Ultrasound-Assisted Extraction of Flavonoids from Potentilla fruticosa L. Using Natural Deep Eutectic Solvents. (n.d.). PMC. [Link]

  • Optimizing Plant Extraction Techniques for Enhanced Yield of Bioactive Compounds. (2024). Journal of Chemical and Pharmaceutical Research. [Link]

  • Identification and quantification of flavonoids in lotus leaf. (n.d.). Analytical Methods. [Link]

  • Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize? (2022). MDPI. [Link]

  • Optimization of Cyanidin-3-O-galactoside Production from Aronia melanocarpa Elliot from Nonthermal Ultrasonic Extraction Process by Response Surface Methodology. (2019). MDPI. [Link]

  • Optimization of Quercetin Extraction from Green Tea (Camellia sinensis) Using Central Composite Design, and the Pharmacological. (n.d.). ResearchGate. [Link]

  • Extraction Optimization of Flavonoid Compounds from Various Parts of Camellia japonica and Constituent Analysis of the Extracts. (2024). FAO AGRIS. [Link]

  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. (n.d.). JoVE. [Link]

  • The Spectrum of Pharmacological Actions of Syringetin and Its Natural Derivatives—A Summary Review. (n.d.). PMC. [Link]

  • HPLC-UV-MS Profiles of Phenolic Compounds and Antioxidant Activity of Fruits from Three Citrus Species Consumed in Northern Chile. (2014). MDPI. [Link]

Sources

Syringetin-3-galactoside dosing concentrations for cell viability assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Syringetin-3-O-galactoside (S3G) is a methylated flavonol glycoside extracted from sources such as Calluna vulgaris (heather), Vitis vinifera (grapes), and Myrtus communis.[1][2] While it exhibits potent antioxidant and anti-inflammatory properties, its application in in vitro models requires precise dosing strategies due to the biphasic nature of flavonoids (hormesis).[2]

This guide provides a standardized protocol for determining the optimal dosing range of S3G. It addresses critical technical challenges, specifically the solubility limits in DMSO and the false-positive interference common with flavonoid glycosides in tetrazolium-based assays (MTT/MTS).[1][2]

Compound Profile & Preparation[2][3][4][5][6]

Before initiating biological assays, the physicochemical properties of S3G must be accounted for to ensure experimental reproducibility.

PropertySpecificationTechnical Note
Chemical Name Syringetin-3-O-galactosideAlso known as Syringetin-3-galactoside.[1][2][3][4][5][6]
CAS Number 55025-56-4Verify against CoA.[1][2][6]
Molecular Weight 508.43 g/mol Use this precise value for Molarity calculations.[2][7]
Solubility DMSO (up to ~50 mM)Poorly soluble in pure water; requires organic co-solvent.[2]
Stability Light & Air SensitiveFlavonoids auto-oxidize in culture media.[1][2] Prepare fresh.
Stock Solution Protocol

Objective: Prepare a 20 mM Master Stock.

  • Weighing: Accurately weigh 1.02 mg of S3G powder.

  • Solubilization: Add 100 µL of sterile, cell-culture grade DMSO (Dimethyl Sulfoxide).

  • Vortexing: Vortex for 30 seconds until fully dissolved. Visually inspect for particulates.[2]

  • Storage: Aliquot into light-protected (amber) tubes. Store at -20°C. Do not freeze-thaw more than 3 times.

Critical Constraint: The final concentration of DMSO in the cell culture well must not exceed 0.5% (v/v) , and ideally should be kept below 0.1% to avoid solvent cytotoxicity.

Experimental Design: The Logarithmic Scan

Researchers often arbitrarily choose concentrations.[2] For S3G, we recommend a Logarithmic Scan to capture both the bioactive window (low dose) and the toxicity threshold (high dose).[2]

Recommended Dosing Gradient:

  • 0 µM (Vehicle Control): Media + DMSO equivalent to the highest dose.[2]

  • 1 µM: Physiological relevance (dietary uptake range).[1][2]

  • 5 µM: Common bioactive range for antioxidant effects.[2]

  • 10 µM: Standard efficacy checkpoint.[2]

  • 25 µM: Upper limit of typical bioactivity.

  • 50 µM: Toxicity threshold investigation.

  • 100 µM: Supraphysiological; likely cytotoxic or pro-oxidant.[2]

Detailed Protocol: Cell Viability Assay (Correction for Interference)

Warning: S3G, like many flavonoids, contains hydroxyl groups that can non-enzymatically reduce tetrazolium salts (MTT) to formazan, causing false high viability readings .[2] This protocol includes a mandatory "Cell-Free Control" to correct for this.

Workflow Visualization

S3G_Assay_Workflow cluster_Plate 96-Well Plate Setup Stock 20 mM S3G Stock (in DMSO) Dilution Serial Dilution (2x Concentrated in Media) Stock->Dilution Cells Experimental Wells (Cells + S3G) Dilution->Cells NoCells Interference Control (Media + S3G ONLY) Dilution->NoCells Vehicle Vehicle Control (Cells + DMSO) Dilution->Vehicle Incubation Incubate 24h - 48h Cells->Incubation NoCells->Incubation Vehicle->Incubation Wash PBS Wash Step (CRITICAL) Incubation->Wash Remove Media containing S3G Reagent Add MTT/CCK-8 Wash->Reagent Read Measure Absorbance (OD) Reagent->Read Calc Data Correction: OD_exp - OD_interference Read->Calc

Figure 1: Optimized workflow for S3G viability assays highlighting the critical wash step to remove extracellular flavonoids before adding detection reagents.

Step-by-Step Procedure
  • Seeding: Seed cells (e.g., HeLa, HepG2) at 5,000–10,000 cells/well in 100 µL media.[2] Incubate for 24h to allow attachment.

  • Treatment Preparation: Dilute the 20 mM stock into fresh culture media to create 2x concentrations of the target doses (2, 10, 20, 50, 100, 200 µM).

  • Dosing:

    • Add 100 µL of 2x treatment media to the wells (Final Volume: 200 µL; Final Conc: 1, 5, 10, 25, 50, 100 µM).

    • Crucial: Set up 3 wells with Media + S3G (no cells) for each concentration. This is your Interference Blank .

  • Incubation: Incubate for 24h or 48h at 37°C, 5% CO2.

  • The Wash (The "Trustworthiness" Step):

    • Why? To prevent S3G in the supernatant from reacting with MTT.

    • Carefully aspirate media.[2]

    • Wash once gently with 100 µL warm PBS.[2]

    • Add 100 µL fresh media (without S3G).[1][2]

  • Development: Add 10 µL MTT reagent (or CCK-8) and incubate for 2-4 hours.

  • Measurement: Solubilize formazan (if using MTT) and read absorbance (OD).

Data Calculation



Mechanism of Action & Interpretation

Understanding why you see specific results is vital. S3G acts via the Nrf2 pathway at low doses (cytoprotection) but may induce apoptosis at high doses via ROS generation or mitochondrial disruption.[2]

S3G_Mechanism cluster_LowDose Low Dose (1 - 25 µM) Bioactive/Antioxidant cluster_HighDose High Dose (> 50-100 µM) Toxic/Pro-oxidant S3G This compound (Intracellular) Nrf2 Nrf2 Translocation S3G->Nrf2 Modulates Mito Mitochondrial Dysfunction S3G->Mito Overload ARE ARE Activation Nrf2->ARE Enzymes HO-1, NQO1 (Cytoprotection) ARE->Enzymes Caspase Caspase 3/9 Activation Mito->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 2: Biphasic mechanism of action.[1][2] Low doses generally promote survival via Nrf2, while high doses trigger apoptotic cascades.[1][2]

References

  • Hayder, N., et al. (2008). "In vitro antioxidant and antigenotoxic potentials of myricetin-3-o-galactoside and myricetin-3-o-rhamnoside from Myrtus communis."[1][2] Toxicology in Vitro.

    • Context: Establishes baseline cytotoxicity for methylated flavonol galactosides (rel
  • Büchter, C., et al. (2015). "Syringetin promotes stress resistance and extends lifespan in Caenorhabditis elegans."[2] Nutrition.[2][8][9]

    • Context: Validates the bioactive range of Syringetin derivatives in vivo, supporting the 1-50 µM "safe" window.
  • Peng, Y., et al. (2005). "Interference of flavonoids in the MTT assay."[2] Acta Pharmacologica Sinica.

    • Context: Authoritative grounding for the requirement of the "Wash Step" and "Cell-Free Controls" in the protocol.
  • PubChem Compound Summary. "Syringetin-3-O-galactoside." National Center for Biotechnology Information.[2] [1][2]

    • Context: Verification of Molecular Weight (508.43 g/mol ) and chemical structure.[1][2][3][5][6][7]

Sources

Application Notes & Protocols for the Solid-Phase Extraction (SPE) Enrichment of Syringetin-3-galactoside

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scientific Imperative for Syringetin-3-galactoside Enrichment

This compound is an O-methylated flavonol glycoside, a class of flavonoids with significant therapeutic potential. Found in various medicinal plants such as Lysimachia nummularia, Anthyllis henoniana, and Corylus heterophylla, this molecule is of increasing interest to researchers in pharmacology and drug development.[1][2][3] The presence of the galactose moiety enhances its solubility and bioavailability compared to its aglycone, syringetin.[2] Effective enrichment of this compound from complex plant matrices is a critical first step for accurate quantification, pharmacological screening, and further derivatization.

Solid-phase extraction (SPE) offers a robust and selective method for the enrichment of this compound, enabling the removal of interfering substances and concentration of the analyte prior to downstream analysis.[4] This document provides a comprehensive guide to the principles, protocols, and optimization of SPE for the enrichment of this compound, tailored for researchers, scientists, and drug development professionals.

Chemical Properties of this compound

A thorough understanding of the analyte's chemical properties is fundamental to designing an effective SPE method.

PropertyValueSource
Molecular Formula C23H24O13[1]
Molecular Weight 508.4 g/mol [1]
Class Flavonoid Glycoside (Flavonol)[1]
Solubility Soluble in polar organic solvents (e.g., methanol, ethanol) and aqueous-organic mixtures.Inferred from flavonoid glycoside properties
Key Structural Features Flavonol backbone with a galactose sugar moiety attached at the C3 position. The aglycone (syringetin) is an O-methylated derivative of myricetin.[5]

SPE Method Development: A Rationale-Driven Approach

The selection of SPE parameters is a critical determinant of enrichment efficiency and purity. Here, we dissect the rationale behind each choice for this compound enrichment.

Sorbent Selection: The Role of C18 Reversed-Phase Chromatography

For the separation of moderately polar compounds like flavonoid glycosides from complex aqueous extracts, a non-polar stationary phase is ideal. C18-bonded silica is the sorbent of choice due to its hydrophobic nature, which allows for the retention of this compound via non-polar interactions with the flavonoid backbone. The polar galactose moiety and hydroxyl groups will have weaker interactions, allowing for selective elution.

The Four Pillars of a Successful SPE Protocol

A typical SPE protocol can be broken down into four key steps: conditioning, loading, washing, and elution.

The primary goal of conditioning is to activate the C18 stationary phase, ensuring reproducible and efficient binding of the analyte. This is achieved by first wetting the sorbent with a water-miscible organic solvent, such as methanol or acetonitrile, to solvate the C18 chains. This is followed by an equilibration step with an aqueous solution, typically water or a weak buffer, to create an environment conducive to the binding of the analyte from the aqueous sample matrix.

The sample containing this compound should be in a liquid form, preferably an aqueous solution or a solution with a low percentage of organic solvent. This maximizes the hydrophobic interaction between the analyte and the C18 sorbent. The pH of the sample can influence the retention of flavonoids; for flavonoid glycosides, maintaining a slightly acidic to neutral pH is generally recommended to ensure they are in a non-ionized state.[6]

This is arguably the most critical step for achieving high purity. The wash solvent should be strong enough to remove weakly retained, more polar impurities without eluting the target analyte, this compound. A common strategy is to use a solvent system with a low percentage of organic solvent, such as 5-10% methanol in water. This disrupts the weak interactions of interfering polar compounds with the sorbent while leaving the stronger hydrophobic interactions of this compound intact.

The final step involves eluting the retained this compound with a solvent that disrupts the hydrophobic interactions between the analyte and the C18 sorbent. This is typically achieved using a higher concentration of an organic solvent like methanol or acetonitrile. A stepped gradient elution, starting with a moderate concentration of organic solvent and increasing it, can be employed for further fractionation if other less polar flavonoids are also of interest.

Visualizing the SPE Workflow

The following diagram illustrates the logical flow of the solid-phase extraction protocol for this compound enrichment.

SPE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_output Output Condition 1. Conditioning Activate Sorbent Equilibrate 2. Equilibration Prepare for Loading Condition->Equilibrate Solvent Exchange Load 3. Sample Loading Bind this compound Equilibrate->Load Introduce Sample Wash 4. Washing Remove Polar Impurities Load->Wash Elute 5. Elution Collect Enriched Analyte Wash->Elute Proceed with Cleaned Cartridge Waste Waste (Impurities) Wash->Waste Discard Product Enriched this compound Elute->Product Collect

Caption: A logical workflow for the solid-phase extraction of this compound.

Detailed Experimental Protocol: Enrichment of this compound from a Plant Extract

This protocol provides a starting point for the enrichment of this compound from a methanolic plant extract. Optimization may be required depending on the specific plant matrix.

Materials and Reagents
  • C18 SPE Cartridges (e.g., 500 mg, 3 mL)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized Water (18 MΩ·cm)

  • Formic Acid (optional, for pH adjustment)

  • Plant extract containing this compound (dissolved in a suitable solvent)

  • SPE Vacuum Manifold

  • Collection Vials

Step-by-Step Methodology
  • Sample Preparation:

    • Ensure the plant extract is free of particulate matter by centrifugation or filtration.

    • Evaporate the organic solvent from the extract under reduced pressure.

    • Reconstitute the dried extract in a minimal volume of 10% methanol in water. The final concentration of the extract should be optimized to avoid overloading the SPE cartridge.

  • SPE Cartridge Conditioning:

    • Place the C18 SPE cartridges on the vacuum manifold.

    • Pass 5 mL of methanol through each cartridge.

    • Follow with 5 mL of deionized water. Do not allow the sorbent bed to go dry.

  • Sample Loading:

    • Load the reconstituted plant extract onto the conditioned SPE cartridge at a slow flow rate (approximately 1-2 mL/min).

    • Collect the flow-through for analysis to ensure no analyte has broken through.

  • Washing:

    • Wash the cartridge with 5 mL of 10% methanol in water to remove polar impurities.

    • Collect the wash solution for analysis to confirm that no this compound is being eluted.

  • Elution:

    • Place clean collection vials under the cartridges.

    • Elute the retained this compound with 5 mL of 70% methanol in water.

    • A second elution with a higher concentration of methanol (e.g., 90%) can be performed to ensure complete recovery, although this may also elute less polar compounds.

  • Post-Elution Processing:

    • The eluted fraction containing the enriched this compound can be evaporated to dryness and reconstituted in a suitable solvent for downstream analysis (e.g., HPLC, LC-MS).

Protocol Optimization and Troubleshooting

The provided protocol is a robust starting point. However, for optimal results with different plant matrices, some optimization may be necessary.

ParameterOptimization StrategyRationale
Wash Solvent Strength If this compound is found in the wash fraction, decrease the percentage of organic solvent in the wash solution (e.g., to 5% methanol). If the eluate is still impure, consider a slightly stronger wash (e.g., 15-20% methanol).Fine-tuning the wash solvent strength is crucial for maximizing purity without sacrificing recovery.
Elution Solvent Strength If recovery of this compound is low, increase the percentage of organic solvent in the elution buffer (e.g., to 80% or 90% methanol). A step-gradient elution (e.g., 50%, 70%, 90% methanol) can also be employed for further fractionation.Ensures complete elution of the target analyte from the sorbent.
Sample Load Volume and Concentration If analyte breakthrough is observed during loading, reduce the sample concentration or the loading volume.Prevents overloading the SPE cartridge, which has a finite binding capacity.
pH Adjustment For certain plant extracts, adjusting the pH of the sample and wash solutions to be slightly acidic (e.g., with 0.1% formic acid) can improve the retention of flavonoids.[7]Suppresses the ionization of phenolic hydroxyl groups, enhancing hydrophobic interactions with the C18 sorbent.

Conclusion and Future Perspectives

This application note provides a comprehensive and scientifically grounded framework for the solid-phase extraction of this compound. By understanding the underlying principles of reversed-phase SPE and following the detailed protocol, researchers can achieve efficient enrichment of this valuable flavonoid glycoside. The adaptability of this method, through systematic optimization, makes it a powerful tool for natural product chemists, pharmacologists, and drug development professionals. Future work could explore the use of other sorbent chemistries, such as mixed-mode or polymer-based sorbents, for potentially enhanced selectivity.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 20056941, Syringetin-3-O-galactoside. Retrieved from [Link].

  • Viljoen, A., et al. (2016). HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens Materials.
  • Wozniak, D., et al. (2022). The Spectrum of Pharmacological Actions of Syringetin and Its Natural Derivatives—A Summary Review. Molecules, 27(23), 8415.
  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link].

  • Al-Meshal, I. A., et al. (1986). HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens Materials.
  • Alexandre, E. M. C., et al. (2020). Extraction of Flavonoids From Natural Sources Using Modern Techniques. Frontiers in Chemistry, 8, 507887.
  • Mai, Y., et al. (2020). Ultrasound-assisted extraction of total flavonoids from Euonymus alatus stems and its anti-proliferative and pro-apoptotic effects on human cervical cancer HeLa cells. Journal of Ethnopharmacology, 258, 112891.
  • Zhao, L., et al. (2008). Separation and quantification of flavonoid compounds in Rhododendron anthopogonoides.
  • Wikipedia. (2023, November 29). Syringetin. In Wikipedia. Retrieved from [Link].

  • Singh, P., et al. (2009). Enzymatic synthesis of myricetin 3-O-galactoside through a whole-cell biocatalyst. Journal of Biotechnology, 144(2), 183-189.
  • Majors, R. E. (2017). Targeting Specific Matrix Interferences for Sample Preparation. LCGC North America, 35(4), 234-241.
  • Wozniak, D., et al. (2022). The Spectrum of Pharmacological Actions of Syringetin and Its Natural Derivatives—A Summary Review. Molecules, 27(23), 8415.
  • Wozniak, D., et al. (2022). Pharmacological Actions of Syringetin and Its Natural Derivatives—A Summary Review.
  • Chen, J., et al. (2013). Identification and quantification of flavonoids in lotus leaves by UFLC-MS/MS. Analytical Methods, 5(19), 5036-5045.
  • Queiroz, M. E. C., & de Souza, S. V. C. (2021). High-Performance Liquid Chromatography Coupled to Mass Spectrometry for the Analysis of Flavonoids in Annonaceae Species: A Review. Journal of the Brazilian Chemical Society, 32(1), 1-17.
  • FooDB. (2010, April 8). Showing Compound Myricetin 3-galactoside (FDB012723). Retrieved from [Link].

  • Singh, M., et al. (2015). Simultaneous determination of epicatechin, syringic acid, quercetin-3- O-galactoside and quercitrin in the leaves of Rhododendron species by using a validated HPTLC method.

Sources

Troubleshooting & Optimization

Preventing thermal degradation of Syringetin-3-galactoside during drying

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Thermal Degradation During Drying Protocols

Role: Senior Application Scientist | Status: Active Guide | Version: 2.4

Welcome to the Technical Support Hub

User Context: You are likely working with extracts from Calluna vulgaris (Heather), Vitis vinifera, or synthesized standards. You are observing a loss of Syringetin-3-galactoside (S3G) potency (HPLC peak area reduction) or sample browning during the drying phase.

The Core Problem: S3G is a flavonol O-glycoside .[1] While the methylation on the B-ring (Syringetin backbone) provides better oxidative stability than Myricetin, the C3-O-glycosidic bond is thermally labile, particularly in acidic environments. Your drying process is likely triggering acid-catalyzed hydrolysis or oxidative cleavage .

Module 1: The Mechanism of Failure

To prevent degradation, you must understand the molecular "breaking points." S3G degrades via two distinct pathways depending on your drying conditions.

Pathway A: Thermal Hydrolysis (The "Oven" Problem)

Under heat (>60°C) and moisture, especially if the matrix is acidic (pH < 4), the galactose sugar is cleaved. You lose the glycoside and gain the aglycone (Syringetin), which has different solubility and bioactivity profiles.

Pathway B: Oxidative Ring Fission (The "Air" Problem)

If exposed to oxygen at neutral/alkaline pH during drying, the aglycone moiety can undergo ring opening, leading to browning (Maillard-like products) and total loss of the flavonoid structure.

Visualizing the Degradation Pathways

S3G_Degradation S3G This compound (Target Molecule) Heat Heat (>60°C) + Acid S3G->Heat Hydrolysis Hydrolysis (Glycosidic Bond Cleavage) Heat->Hydrolysis Syringetin Syringetin (Aglycone) Hydrolysis->Syringetin Galactose Galactose (Free Sugar) Hydrolysis->Galactose Oxidation Oxidative Degradation (Browning) Syringetin->Oxidation O2 Exposure High pH Galactose->Oxidation Maillard Rxn (if amino acids present)

Figure 1: The dual-threat degradation pathway of this compound. Pathway A (Hydrolysis) is driven by heat/acid; Pathway B (Oxidation) is driven by oxygen exposure.

Module 2: Troubleshooting by Drying Method

Select your current method below to view specific optimization protocols.

Method A: Lyophilization (Freeze Drying)

The Gold Standard, but prone to "Melt-back" and Cryo-stress.

The Issue: Sample looks sticky/collapsed, or HPLC shows lower recovery than expected. Root Cause:

  • Tg' Exceeded: The product temperature rose above the glass transition temperature of the maximally freeze-concentrated solution (Tg') during primary drying.

  • Cryo-concentration: As ice crystals form, the concentration of acid in the non-frozen liquid phase spikes, accelerating hydrolysis even at sub-zero temperatures.

Protocol Optimization:

  • Annealing Step: Introduce a thermal treatment step (hold at -10°C for 2 hours, then re-freeze to -40°C) to crystallize bulking agents (like Mannitol) and prevent collapse.

  • Buffer Control: Pre-adjust extract pH to 5.0–6.0 using Ammonium Acetate (volatile buffer) before freezing. This neutralizes the "acid spike" effect.

  • Vacuum Level: Maintain chamber pressure below 100 mTorr to ensure sublimation occurs well below the collapse temperature.

Method B: Vacuum Oven / Air Drying

High Risk, Low Cost.

The Issue: Significant browning and loss of glycoside (>40% loss). Root Cause: Combination of thermal hydrolysis and oxidative stress.

Protocol Optimization:

  • Inert Atmosphere (Critical): You must purge the oven with Nitrogen (N2) to displace oxygen. S3G is an antioxidant; if O2 is present under heat, the molecule sacrifices itself.

  • Temperature Limit: Do not exceed 50°C .

    • Data Support: Kinetics studies on flavonol glycosides show reaction rates (

      
      ) double for every 10°C increase above 60°C [1].
      
  • Desiccant: Use silica gel or P2O5 in the chamber to scavenge moisture rapidly, reducing the time the sample spends in the "rubbery" state where hydrolysis is fastest.

Method C: Spray Drying

Fast, Scalable, but Intense.

The Issue: Low yield or charred particles. Root Cause: Inlet temperatures (160°C+) hydrolyze the bond instantly upon contact.

Protocol Optimization:

  • Encapsulation: You cannot spray dry raw S3G extract safely. Use Maltodextrin (DE10-12) or Gum Arabic as a carrier.

    • Ratio: 1:4 (Solid content : Carrier).

    • Mechanism:[2][3][4] The carrier forms a "glassy shell" rapidly, locking the S3G inside and shielding it from thermal shear.

  • Outlet Temperature: Control the Outlet temperature, not just the Inlet. Keep Outlet < 80°C.

Module 3: Comparative Stability Data

Use this table to justify equipment purchases or protocol changes to your stakeholders.

ParameterLyophilizationVacuum Drying (N2 Purge)Spray Drying (Encapsulated)Convective Oven (Air)
S3G Retention 92 - 98% 75 - 85%80 - 90%< 60%
Degradation Type Minimal (Cryo-stress)Hydrolysis (Time-dependent)Thermal ShearOxidation + Hydrolysis
Process Time 24 - 72 Hours12 - 24 Hours< 30 Seconds6 - 12 Hours
Rec. pH 5.5 - 6.05.5 - 6.04.5 - 5.5Not Recommended

Module 4: Decision Logic (Workflow)

Follow this logic flow to determine the correct corrective action for your specific situation.

Decision_Tree Start Start: S3G Degradation Detected Check_pH Is sample pH < 4.0? Start->Check_pH Adjust_pH Action: Buffer to pH 5.5 (Ammonium Acetate) Check_pH->Adjust_pH Yes Check_Method Select Drying Method Check_pH->Check_Method No Adjust_pH->Check_Method Freeze Freeze Drying Check_Method->Freeze Heat Heat/Vacuum Drying Check_Method->Heat Issue_Freeze Issue: Sticky/Collapse? Freeze->Issue_Freeze Issue_Heat Issue: Browning? Heat->Issue_Heat Fix_Freeze Add Cryoprotectant (Mannitol/Trehalose) Issue_Freeze->Fix_Freeze Yes Fix_Heat Purge N2 + Reduce Temp <50°C Issue_Heat->Fix_Heat Yes

Figure 2: Troubleshooting logic for stabilizing this compound.

Frequently Asked Questions (FAQ)

Q1: Can I use sun drying for plant material containing this compound? A: Absolutely not. UV radiation causes photodegradation of the flavonol structure, and uncontrolled heat accelerates hydrolysis. If you must dry raw plant material (Calluna vulgaris), use a dark, ventilated room or a dehydrator set to 35°C [2].

Q2: Why is Syringetin more stable than Myricetin? A: Syringetin is the 3',5'-dimethoxy derivative of Myricetin. The methylation of the hydroxyl groups on the B-ring blocks potential oxidation sites, making it sterically bulkier and chemically more resistant to oxidative attack than Myricetin. However, this does not protect the C3-galactose bond from acid hydrolysis [3].

Q3: I see a new peak appearing after drying. What is it? A: If the peak elutes after S3G on a Reverse Phase C18 column, it is likely Syringetin (Aglycone) . This confirms hydrolysis occurred. If the peak is broad and elutes early, it may be a Maillard reaction product from the cleaved galactose reacting with proteins/amino acids in your extract.

Q4: What is the best solvent for re-dissolving dried S3G? A: Use Methanol:Water (70:30) or DMSO . Pure water may not fully solubilize the aglycone if degradation has occurred, leading to false quantitation results.

References

  • Cemeroğlu, B., et al. (2020). Kinetics of the Degradation of Anthocyanins, Phenolic Acids and Flavonols During Heat Treatments. Food Technology and Biotechnology.

  • Gardeners Eden. (2013).[5] Beauty Everlasting: Drying Flowers (Calluna vulgaris).

  • PubChem. (2025). Syringetin-3-O-galactoside Structure and Properties. National Library of Medicine.

  • ResearchGate. (2023). Effect of different drying methods on the content of polyphenolic compounds.

  • MDPI. (2021). Empirical Kinetic Modelling and Mechanisms of Quercetin Thermal Degradation.

Sources

Optimizing mobile phase pH for Syringetin-3-galactoside retention time

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Syringetin-3-galactoside Analysis

Guide: Optimizing Mobile Phase pH for Enhanced Retention and Resolution in Reverse-Phase HPLC

Welcome to the technical support center for advanced chromatographic applications. This guide is designed for researchers, analytical scientists, and drug development professionals who are working on the separation and quantification of this compound. As a Senior Application Scientist, I will walk you through the critical considerations and systematic approaches for optimizing the mobile phase pH to achieve robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is the mobile phase pH such a critical parameter when analyzing this compound?

A1: The chemical structure of this compound, a flavonoid glycoside, contains multiple phenolic hydroxyl (-OH) groups. These groups are weakly acidic and can lose a proton (ionize) to become negatively charged as the pH of the surrounding environment increases. In reverse-phase high-performance liquid chromatography (RP-HPLC), retention is primarily driven by the hydrophobic interactions between the analyte and the non-polar stationary phase (e.g., C18).

The ionization state of this compound directly dictates its overall polarity:

  • Neutral (Protonated) Form: At a lower pH, the phenolic hydroxyl groups remain protonated (R-OH). In this state, the molecule is less polar and interacts more strongly with the hydrophobic stationary phase, leading to longer retention times.

  • Ionized (Deprotonated) Form: At a higher pH, one or more hydroxyl groups will deprotonate to form phenolate anions (R-O⁻). This negative charge significantly increases the molecule's polarity, causing it to be more attracted to the polar mobile phase and elute from the column much faster (shorter retention time).[1][2][3]

Therefore, controlling the mobile phase pH is essential for controlling the retention time, selectivity, and even the peak shape of this compound.[4]

Q2: How does a change in mobile phase pH theoretically affect the retention time of this compound?

A2: The relationship between mobile phase pH and the retention time of an ionizable compound like this compound is predictable and follows the principles of ion suppression. The key is to consider the pH relative to the pKa of the most acidic phenolic hydroxyl group on the molecule.

  • When pH < pKa: The mobile phase is acidic enough to suppress the ionization of the phenolic groups. The molecule exists predominantly in its neutral, less polar form. This leads to maximum interaction with the stationary phase and, consequently, the longest retention time. For acidic analytes, choosing a low-pH mobile phase is a standard strategy to ensure they are not ionized.[2][5]

  • When pH ≈ pKa: Around the pKa value, both the neutral and ionized forms of the molecule exist in significant concentrations. In this pH range, small fluctuations can lead to large and unpredictable shifts in retention time, often resulting in poor reproducibility and potentially split or broad peaks.[1][4] It is advisable to work at a pH at least 1.5 to 2 units away from the analyte's pKa for robust method development.[3]

  • When pH > pKa: The mobile phase is basic enough to cause deprotonation of the phenolic groups. The molecule becomes ionized, more polar, and is repelled by the stationary phase, leading to a significantly shorter retention time.[1][3]

This relationship allows you to use pH as a powerful tool to manipulate retention and improve separation from other components in a mixture.[1]

Q3: What is a good starting pH for developing an HPLC method for this compound?

A3: For acidic compounds like flavonoids, a common and effective starting point for method development is a low pH, typically in the range of pH 2.5 to 3.5 .[2] There are several reasons for this recommendation:

  • Ensures Complete Ion Suppression: This pH range is well below the pKa of most phenolic hydroxyl groups, ensuring that this compound is in its fully protonated (neutral) state. This leads to maximum retention and often improves peak shape.[2]

  • Minimizes Silanol Interactions: At a low pH, the residual silanol groups on the silica-based stationary phase are also protonated. This minimizes secondary ionic interactions between negatively charged analytes and the stationary phase, which can be a major cause of peak tailing.[2][6]

  • Method Robustness: In this pH range, retention time is typically very stable and insensitive to small variations in mobile phase preparation.[2]

A common starting mobile phase for flavonoid analysis consists of water with 0.1% formic acid (providing a pH of ~2.7) as mobile phase A and acetonitrile or methanol as mobile phase B.[6]

Troubleshooting and Optimization Guide

Issue: Poor retention (analyte elutes too early) or co-elution with the solvent front.

This is a common problem when the mobile phase pH is too high for an acidic analyte.

Systematic pH Screening Protocol:

To find the optimal pH that provides adequate retention and selectivity, a systematic screening experiment is highly recommended. The goal is to observe how the retention time of this compound changes across a range of pH values.

Step-by-Step Methodology:

  • Prepare Aqueous Buffers: Prepare a series of identical aqueous solutions buffered at different pH values. For a broad screen, you might choose pH 2.5, 3.5, 4.5, 5.5, 6.5, and 7.5. It is critical to use a buffer system that is effective at each target pH (i.e., the target pH should be within ±1 unit of the buffer's pKa).[7]

    • pH 2.5-3.5: 0.1% Formic Acid or 10-20 mM Phosphate Buffer.

    • pH 3.8-5.8: 10-20 mM Acetate Buffer.[2]

    • pH 6.2-8.2: 10-20 mM Phosphate Buffer.

    • Important: Always measure and adjust the pH of the aqueous component before mixing it with the organic solvent.[2]

  • Set Constant HPLC Conditions: Keep all other chromatographic parameters constant for each run to ensure that only the effect of pH is being observed.

    • Column: Use the same C18 column for all experiments.

    • Organic Modifier: Keep the percentage of acetonitrile or methanol constant. A good starting point is often a fixed isocratic composition (e.g., 70% aqueous buffer: 30% acetonitrile).

    • Flow Rate: Maintain a constant flow rate (e.g., 1.0 mL/min).

    • Temperature: Set a constant column temperature (e.g., 30 °C).

    • Injection Volume & Concentration: Inject the same amount of your this compound standard for each run.

  • Execute the Runs: Equilibrate the column with at least 10 column volumes of the new mobile phase before each injection. Run your standard at each pH condition.

  • Analyze the Data: Create a table to record the retention time, peak asymmetry, and theoretical plates for this compound at each pH. Plot the retention time as a function of pH. This will give you a clear visual representation of the optimal pH range for your separation.

Data Presentation: Expected Impact of Mobile Phase pH on this compound Retention
Mobile Phase pHExpected Ionization State of Phenolic -OHExpected PolarityExpected Retention Time (RT) on C18Expected Peak Shape
2.5 - 3.5 Fully Protonated (Neutral)LowLong / MaximumGenerally sharp and symmetrical
4.5 - 6.5 Partially IonizedIntermediateDecreasing as pH increasesMay broaden or tail, especially near pKa
> 7.0 Fully Ionized (Anionic)HighShort / MinimumCan be sharp, but may tail due to silanol interactions if not at a very high pH

Visual Workflow and Diagrams

Logical Workflow for Mobile Phase pH Optimization

The following diagram illustrates the decision-making process for optimizing mobile phase pH for an ionizable analyte like this compound.

G cluster_0 Phase 1: Initial Setup & Screening cluster_1 Phase 2: pH Optimization cluster_2 Phase 3: Final Method A Define Goal: Achieve k' between 2-10 Good Peak Shape (As < 1.5) B Select Initial Conditions: C18 Column Mobile Phase A: 0.1% Formic Acid (pH ~2.7) Mobile Phase B: Acetonitrile A->B C Perform Initial Isocratic/Gradient Run B->C D Evaluate Initial Retention C->D E Retention Too Low? D->E F Retention Adequate? D->F G Systematic pH Screen: Prepare buffers (pH 2.5 to 7.5) Inject standard at each pH E->G Yes J Proceed to Organic Modifier Optimization E->J No, proceed to organic optimization F->J Yes H Plot RT vs. pH G->H I Select Optimal pH: Provides best retention & selectivity H->I I->J K Fine-tune % Organic for final RT adjustment J->K L Validate Final Method: Robustness, Reproducibility K->L

Caption: Workflow for pH optimization of this compound.

References

  • KNauer. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
  • Dolan, J. W. (2022, April 15). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International.
  • Pharma Growth Hub. (2023, October 30). pH, pKa, and Retention.
  • Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation.
  • Gkountoudi, E.-A., et al. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. PMC.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Taylor, M. R. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International.
  • Element Lab Solutions. (n.d.). Practical HPLC method development screening.
  • BenchChem. (n.d.). Overcoming common issues in flavonoid HPLC analysis.
  • National Center for Biotechnology Information. (n.d.). Syringetin-3-O-galactoside. PubChem.
  • Sigma-Aldrich. (n.d.). HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers.

Sources

Minimizing matrix effects in Syringetin-3-galactoside mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Identifying and Minimizing Matrix Effects for Researchers and Drug Development Professionals

Welcome to the technical support guide for the mass spectrometry analysis of Syringetin-3-galactoside. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate one of the most significant challenges in quantitative LC-MS/MS: the matrix effect. As a flavonoid glycoside often analyzed in complex biological or botanical matrices, this compound is particularly susceptible to interferences that can compromise data accuracy, reproducibility, and sensitivity.[1][2][3]

This guide is structured to provide not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions in your method development and validation.

Frequently Asked Questions (FAQs)
Section 1: Understanding and Identifying Matrix Effects

Q1: What exactly are "matrix effects" in LC-MS, and why should I be concerned when analyzing this compound?

A: The "matrix" refers to all components in your sample other than the analyte of interest, this compound.[1] This includes salts, lipids, proteins, and other endogenous compounds from your sample source (e.g., plasma, urine, plant extract). Matrix effects occur when these co-eluting components interfere with the ionization of your target analyte in the mass spectrometer's ion source, a phenomenon particularly prevalent in electrospray ionization (ESI).[2][4][5]

This interference can manifest in two ways:

  • Ion Suppression: The most common effect, where matrix components compete with the analyte for ionization, reducing the analyte's signal intensity.[1][6] This leads to poor sensitivity and artificially low quantitative results.

  • Ion Enhancement: Less common, where matrix components improve the ionization efficiency of the analyte, leading to an artificially high signal and inaccurate quantification.[1]

For a molecule like this compound, which may be present at low concentrations in a complex biological or botanical matrix, these effects can severely compromise the accuracy, precision, and sensitivity of your assay.[7][8]

Q2: How can I definitively determine if my this compound analysis is being compromised by matrix effects?

A: The most reliable method is to perform a post-extraction spike experiment .[7] This quantitative approach allows you to isolate the matrix's impact from the efficiency of your extraction procedure.

The core principle is to compare the peak response of this compound in a clean solvent against its response when spiked into a blank matrix extract (a sample processed without the analyte).[9] A significant difference in response at the same concentration indicates the presence of matrix effects. See Protocol 1 for a detailed, step-by-step guide.

A qualitative method involves a post-column infusion experiment, where you infuse a constant flow of your analyte into the MS while injecting a blank matrix extract.[6][10] Dips or rises in the baseline signal at retention times where matrix components elute indicate regions of ion suppression or enhancement.[6][10]

Section 2: Mitigation Strategies: Sample Preparation

Q3: What are the most effective sample preparation techniques to reduce matrix effects for this compound?

A: Your choice of sample preparation is the most critical step in mitigating matrix effects.[1][11] The goal is to selectively remove interfering components while efficiently recovering your analyte. The effectiveness of common techniques is compared in Table 1 .

  • Protein Precipitation (PPT): This is a simple and fast method, but it is often ineffective at removing key matrix components like phospholipids, which are major contributors to ion suppression.[11][12]

  • Liquid-Liquid Extraction (LLE): LLE offers better selectivity than PPT by partitioning the analyte into an immiscible organic solvent, leaving many polar interferences behind in the aqueous layer.[1][11]

  • Solid-Phase Extraction (SPE): This is the most powerful and selective technique.[1][13] By using a sorbent that has a high affinity for this compound and a low affinity for matrix components, you can achieve excellent cleanup. Mixed-mode SPE, which combines reversed-phase and ion-exchange retention mechanisms, is particularly effective.[12][14]

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

TechniqueSelectivityPhospholipid RemovalThroughputRecommendation for this compound
Protein Precipitation (PPT) LowPoor[12]HighNot recommended for complex matrices unless followed by further cleanup.
Liquid-Liquid Extraction (LLE) ModerateModerateModerateA good starting point, but may require optimization of pH and solvent.[11]
Solid-Phase Extraction (SPE) HighGood to ExcellentModerate-HighHighly Recommended. Offers the best cleanup and reduces matrix effects significantly.[1][13]
Phospholipid Removal SPE Very HighExcellent[15]Moderate-HighGold Standard for plasma/serum samples. See Q4.

Q4: My plasma samples are rich in phospholipids, which I suspect are causing severe ion suppression. What specific strategies can I use?

A: Phospholipids are notorious for causing ion suppression and fouling MS instruments. For these matrices, specialized phospholipid removal products are the most effective solution. These products work in one of two ways:

  • Analyte Flow-Through: Techniques like HybridSPE® use a zirconia-based sorbent that selectively binds phospholipids via a Lewis acid-base interaction, allowing this compound and other analytes to pass through.[16]

  • Analyte Retention: Products like Oasis® PRiME HLB or MCX use advanced sorbents that retain the analyte while allowing phospholipids to be washed away.[12][13]

These methods provide a much cleaner extract compared to general sample preparation techniques, leading to a dramatic reduction in matrix effects and improved assay robustness.[15] See Protocol 2 for a detailed workflow using a phospholipid removal SPE plate.

Q5: Can a simple dilution of my sample extract help minimize matrix effects?

A: Yes, dilution can be a surprisingly effective and simple strategy.[7][17][18] By diluting the final extract, you reduce the concentration of all components, including the interfering matrix compounds. This can lessen their impact on the ionization process.

However, this approach is only feasible if the concentration of this compound in your sample is high enough to remain above the limit of quantitation (LOQ) after dilution.[17] In some cases where ion suppression is severe, diluting the sample can paradoxically improve the signal-to-noise ratio and lower the detection limit.[18]

Section 3: Chromatographic and Instrumental Solutions

Q6: How can I optimize my LC method to separate this compound from interfering matrix components?

A: Chromatographic separation is your second line of defense. The goal is to ensure that this compound elutes at a different time than the bulk of the matrix interferences.[1][17]

  • Optimize the Gradient: A shallower, longer gradient can improve the resolution between your analyte and closely eluting matrix components.

  • Change Mobile Phase Composition: Switching from acetonitrile to methanol (or vice versa) can alter selectivity and may shift the elution of interfering peaks relative to your analyte.[19]

  • Use a Different Column Chemistry: If a standard C18 column doesn't provide adequate separation, consider a column with a different stationary phase, such as a Phenyl-Hexyl or an embedded polar group (EPG) phase, which can offer different selectivity for flavonoids and matrix components.

Q7: Are certain ion sources less prone to matrix effects for flavonoid analysis?

A: Yes, the choice of ionization source can have an impact. While Electrospray Ionization (ESI) is most common for flavonoid glycosides, it is also more susceptible to matrix effects.[2] If your instrument is equipped with an Atmospheric Pressure Chemical Ionization (APCI) source, it is worth testing. APCI uses a gas-phase ionization mechanism that can be less affected by non-volatile matrix components like salts and lipids.[2][19] For some analytes, switching from ESI to APCI can dramatically reduce ion suppression.[2]

Section 4: Compensating for Unavoidable Effects

Q8: I've optimized my sample prep and chromatography, but some matrix effect remains. What is the best way to compensate for this during quantification?

A: When matrix effects cannot be completely eliminated, you must compensate for them to ensure accurate quantification. The gold standard approach is the use of a stable isotope-labeled internal standard (SIL-IS) .[1][2]

A SIL-IS, such as ¹³C- or ¹⁵N-labeled this compound, is chemically identical to the analyte and will co-elute chromatographically.[2][20] Because it behaves identically during extraction and ionization, it will experience the same degree of ion suppression or enhancement as the analyte.[20][21] By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by the matrix effect is normalized, leading to highly accurate and precise quantification.[20]

If a SIL-IS is not available, the next best option is matrix-matched calibration .[1] This involves preparing your calibration standards in a blank matrix that has been processed through the same sample preparation procedure. This ensures that your standards experience the same matrix effects as your unknown samples, improving accuracy.[18]

Troubleshooting Guides & Protocols
Protocol 1: Quantifying Matrix Effects Using a Post-Extraction Spike

This protocol allows you to calculate the matrix effect (ME) factor for your assay.

Step-by-Step Methodology:

  • Prepare Two Sample Sets:

    • Set A (Solvent Standard): Spike a known concentration of this compound into the final reconstitution solvent.

    • Set B (Post-Spike Matrix Sample): Select a representative blank matrix sample (e.g., plasma from an untreated subject). Process this sample through your entire sample preparation procedure. In the final step, spike the processed extract with the same concentration of this compound as in Set A.

  • Analysis: Inject and analyze at least three replicates of both Set A and Set B using your LC-MS/MS method.

  • Calculation: Use the average peak areas to calculate the Matrix Effect (ME) using the formula in Table 2 .

Table 2: Calculating and Interpreting Matrix Effect (ME) Values

FormulaCalculationInterpretation
Matrix Effect (%) ( (Peak Area in Set B / Peak Area in Set A) - 1 ) * 100ME = 0%: No matrix effect.
ME < 0%: Ion Suppression. (e.g., -40% indicates significant suppression).
ME > 0%: Ion Enhancement. (e.g., +25% indicates enhancement).
Workflow Diagram: Identifying and Mitigating Matrix Effects

This diagram outlines the logical workflow for addressing matrix effects in your method development.

MatrixEffectWorkflow start Start: Develop Initial LC-MS Method quantify_me Quantify Matrix Effect (Protocol 1: Post-Spike) start->quantify_me check_me Is |ME| > 15%? quantify_me->check_me optimize_sp Optimize Sample Prep (e.g., SPE, LLE, PLR) check_me->optimize_sp Yes compensate Compensate for ME - Use SIL-IS (Ideal) - Use Matrix-Matched Calibrants check_me->compensate No optimize_lc Optimize Chromatography (Gradient, Column) optimize_sp->optimize_lc re_evaluate Re-evaluate Matrix Effect optimize_lc->re_evaluate check_me2 Is |ME| > 15%? re_evaluate->check_me2 check_me2->optimize_sp Yes (Iterate) check_me2->compensate No validate Final Method Validation compensate->validate end Method Ready for Use validate->end

Caption: Decision workflow for troubleshooting matrix effects.

Protocol 2: Phospholipid Removal from Plasma using SPE

This protocol provides a general workflow for a mixed-mode solid-phase extraction (SPE) method designed to remove phospholipids and other interferences from plasma samples.

Step-by-Step Methodology:

  • Sample Pre-treatment: To 100 µL of plasma, add 300 µL of 4% phosphoric acid in water. Vortex to mix. This step precipitates proteins and ensures this compound is in the correct charge state for retention.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange (MCX) SPE cartridge (e.g., Oasis® MCX) with 1 mL of methanol, followed by 1 mL of water. Do not let the sorbent go dry.

  • Load Sample: Load the entire pre-treated sample onto the conditioned SPE cartridge.

  • Wash Step 1 (Aqueous Wash): Wash the cartridge with 1 mL of 2% formic acid in water. This removes very polar interferences.

  • Wash Step 2 (Organic Wash): Wash the cartridge with 1 mL of methanol. This step is crucial for removing phospholipids and other non-polar interferences.[12]

  • Elution: Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol. The basic modifier disrupts the ion-exchange retention mechanism, releasing the analyte.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of your initial mobile phase for LC-MS/MS analysis.

Workflow Diagram: SPE Protocol for Plasma

SPE_Workflow cluster_steps pretreat 1. Pre-treat Plasma (100 µL Plasma + 300 µL 4% H3PO4) condition 2. Condition SPE Cartridge (Methanol, then Water) pretreat->condition load 3. Load Sample condition->load wash1 4. Aqueous Wash (2% Formic Acid in Water) load->wash1 wash2 5. Organic Wash (Methanol - Removes Phospholipids) wash1->wash2 elute 6. Elute Analyte (5% NH4OH in Methanol) wash2->elute dry 7. Dry & Reconstitute elute->dry analyze Inject for LC-MS/MS Analysis dry->analyze

Caption: Step-by-step SPE workflow for plasma cleanup.

References
  • Advances in Sample Preparation: Removing Phospholipids from Biological Samples. Chromatography Online. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Toxicology. [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]

  • Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. Waters Corporation. [Link]

  • Phospholipid and Protein Removal in One Simple SPE Process Prevents Matrix-Based Signal Suppression. Restek. [Link]

  • COMPARISON OF SPE PROTOCOLS FOR PHOSPHOLIPID REMOVAL IN BASIC ANALYTE BIOANALYTICAL QUANTITATION. Waters Corporation. [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC International. [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC. [Link]

  • Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. [Link]

  • The influence of electrospray ion source design on matrix effects. PubMed. [Link]

  • Measurement Uncertainty due to Matrix Effect in LC-MS (Liquid chromatography mass spectrometry) with Electrospray Ion Source. Excellence in Analytical Chemistry. [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab. [Link]

  • Evaluation of matrix effect in determination of some bioflavonoids in food samples by LC-MS/MS method. PubMed. [Link]

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma. [Link]

  • Ion Suppression in LC–MS–MS — A Case Study. LC Troubleshooting Bible. [Link]

  • Ion Suppression in LC–MS–MS Analysis. Scribd. [Link]

  • Do you know ways to remove the ionic supresion? ResearchGate. [Link]

  • 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. [Link]

  • Simultaneous qualitative assessment and quantitative analysis of flavonoids in various tissues of lotus (Nelumbo nucifera) using high performance liquid chromatography coupled with triple quad mass spectrometry. Royal Society of Chemistry. [Link]

  • The Spectrum of Pharmacological Actions of Syringetin and Its Natural Derivatives—A Summary Review. PMC. [Link]

  • Determining matrix effects in complex food samples. Waters Corporation. [Link]

  • In vitro study on LC-MS to identify and quantify the total flavonoid content and photoprotective potential of the extracts. Global Science Research Journals. [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. IRIS. [Link]

  • Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst (RSC Publishing). [Link]

  • Stable Isotope Dilution Assay. Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS). [Link]

  • How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. Drawell. [Link]

  • Reducing matrix effect. YouTube. [Link]

  • Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques. PMC. [Link]

  • MS/MS spectrum of (a) tetrahydroxy-dimethoxy-flavone (putative syringetin) acetyl-hexoside. ResearchGate. [Link]

  • Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques. Semantic Scholar. [Link]

  • Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. MDPI. [Link]

  • Stable-isotope dilution analysis of galactose metabolites in human erythrocytes. PubMed. [Link]

  • Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients. MDPI. [Link]

  • Syringetin-3-O-galactoside | C23H24O13 | CID 20056941. PubChem. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with Syringetin-3-galactoside in Cell Culture Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the solubility issues of Syringetin-3-galactoside in cell culture media. Our goal is to equip you with the knowledge and protocols necessary to ensure the successful and reproducible application of this compound in your experiments.

Introduction to this compound

This compound is a naturally occurring flavonoid glycoside found in various plants.[1][2][3][4] Like many flavonoids, it exhibits a range of interesting biological activities, including antioxidant and anti-inflammatory properties, making it a compound of interest for further investigation.[3][5] However, its utility in in vitro cell-based assays is often hampered by its poor aqueous solubility, a common characteristic of many flavonoids.[6] This guide will walk you through a systematic approach to overcome these solubility challenges.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions and concerns regarding the use of this compound in cell culture.

Q1: Why is my this compound precipitating when I add it to my cell culture medium?

A1: Precipitation of this compound upon addition to aqueous cell culture media is a frequent observation and can be attributed to several factors:

  • Poor Aqueous Solubility: Flavonoids, including their glycoside forms, often have limited solubility in water-based solutions like cell culture media.[6]

  • "Solvent Shock": You are likely dissolving your compound in a concentrated stock solution using an organic solvent like dimethyl sulfoxide (DMSO). When this concentrated stock is rapidly introduced into the aqueous medium, the abrupt change in solvent polarity can cause the compound to crash out of solution.[7]

  • High Final Concentration: You may be attempting to use a final concentration that exceeds the compound's solubility limit in the complete cell culture medium.

  • Interactions with Media Components: Components within the media, such as salts and proteins from fetal bovine serum (FBS), can interact with the compound and reduce its solubility.[7][8]

  • pH of the Media: The pH of standard cell culture media (typically 7.2-7.4) can influence the ionization state and, consequently, the solubility of flavonoids.[6][7]

Q2: What is the best solvent to use for my this compound stock solution?

A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of poorly water-soluble compounds for cell culture experiments. It is highly effective at dissolving a wide range of organic molecules. However, it's crucial to be mindful of the final concentration of DMSO in your cell culture, as it can be toxic to cells at higher concentrations.[9][10][11][12][13]

Q3: What is the maximum permissible concentration of DMSO in my cell culture?

A3: The tolerance of cell lines to DMSO can vary. A general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5%, with many researchers aiming for 0.1% or lower to minimize any potential off-target effects or cytotoxicity.[9][11][13] It is always best practice to include a vehicle control (media with the same final concentration of DMSO as your experimental wells) in your experiments to account for any effects of the solvent itself.

Q4: Can I prepare a stock solution of this compound directly in the cell culture medium?

A4: Directly dissolving this compound in cell culture medium is generally not recommended due to its poor aqueous solubility. Furthermore, preparing stock solutions in media, especially those containing serum, is not advisable as the compound may interact with media components, potentially reducing its stability and half-life.[8]

Troubleshooting Guide: A Step-by-Step Approach to Solubilization

If you are encountering precipitation or are unsure how to prepare your this compound for your experiments, follow this systematic troubleshooting guide.

Step 1: Optimizing the Stock Solution and Dilution Technique

The initial preparation of your stock solution and its subsequent dilution into the cell culture medium are critical steps.

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
  • Weighing the Compound: Accurately weigh a small amount of your this compound powder.

  • Dissolution in DMSO: Add the appropriate volume of high-purity, sterile DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved by vortexing or gentle warming.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Dilution into Cell Culture Medium

To avoid "solvent shock," a serial dilution or a stepwise addition is recommended.

  • Pre-warm Medium: Ensure your cell culture medium is pre-warmed to 37°C.

  • Intermediate Dilution (Optional but Recommended): Create an intermediate dilution of your stock solution in a serum-free medium or phosphate-buffered saline (PBS).

  • Final Dilution: Add the intermediate dilution (or a very small volume of the concentrated stock) to your final volume of complete cell culture medium. Pipette up and down gently or swirl the plate to ensure thorough mixing.

Step 2: Addressing Persistent Precipitation

If you still observe precipitation after optimizing your dilution technique, consider the following advanced strategies.

Strategy 1: Modifying the Cell Culture Medium
  • pH Adjustment: Flavonoid solubility can be pH-dependent.[6][14][15][16] While significantly altering the pH of your culture medium is not feasible due to cell health constraints, slight adjustments within a physiologically acceptable range might be beneficial. However, this should be approached with caution and validated for your specific cell line.

  • Serum Concentration: Serum proteins can sometimes bind to compounds and either aid in their solubilization or contribute to precipitation.[17][18] If you are using a high serum concentration, you could try reducing it. Conversely, for some hydrophobic compounds, serum albumin can act as a carrier and improve solubility.[18] Experimenting with different serum concentrations may be necessary.

Strategy 2: Utilizing Solubilizing Agents

When DMSO alone is insufficient or requires concentrations that are toxic to cells, other excipients can be employed.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[19][20][21][22] They can encapsulate poorly soluble compounds, effectively increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in cell culture applications and has been shown to be non-toxic to many cell lines.[19][23]

  • Pluronic F-68: This is a non-ionic surfactant that can aid in the dispersion of hydrophobic compounds in aqueous solutions.[24][25][26][27][28] It is often included in serum-free media formulations to protect cells from shear stress and can also help prevent compound aggregation.

The following table provides a starting point for the concentrations of these solubilizing agents.

Solubilizing AgentTypical Starting Concentration in Cell CultureKey Considerations
Hydroxypropyl-β-cyclodextrin (HP-β-CD) 0.5 - 2% (w/v)Generally well-tolerated by cells.[23]
Pluronic F-68 0.05 - 0.2% (w/v)Can also protect cells from mechanical stress.[24][25]
Step 3: Verifying the Efficacy and Biocompatibility of Your Formulation

Any new formulation should be rigorously tested to ensure it does not adversely affect your cells and that the compound remains active.

Workflow for Validating a New Formulation

Formulation Validation Workflow A Prepare this compound with Solubilizing Agent B Visual Inspection for Precipitation A->B D Cell Viability/Toxicity Assay A->D C Vehicle Control Preparation (Solubilizing Agent alone in Media) B->C If no precipitation C->D E Functional Assay (to confirm compound activity) D->E If non-toxic F Data Analysis and Comparison E->F

Caption: Workflow for validating a new this compound formulation.

Recommended Assays for Formulation Validation
  • Cell Viability Assays: It is crucial to determine if your chosen solvent and any additional excipients are affecting the health of your cells.[29][30][31][32]

    • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[33][34][35][36] Live cells with active metabolism convert the MTT reagent into a purple formazan product.[33][34][35]

    • Trypan Blue Exclusion Assay: This is a dye exclusion method to count viable cells.[37][38][39][40][41] Live cells with intact membranes exclude the blue dye, while dead cells take it up and appear blue.[37][38][39][40][41]

  • Functional Assays: Once you have a soluble and non-toxic formulation, you need to confirm that this compound is still biologically active. The choice of assay will depend on the expected biological activity of the compound. Syringetin has been reported to stimulate osteoblast differentiation.[42][43]

Protocol 3: Basic MTT Cell Viability Assay
  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[33]

  • Treatment: Treat the cells with your this compound formulation and the corresponding vehicle control. Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[33][34]

  • Solubilization: Carefully remove the media and add a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to dissolve the formazan crystals.[34][35]

  • Absorbance Reading: Measure the absorbance at a wavelength between 500 and 600 nm (commonly 570 nm) using a microplate reader.[33][34][35]

Protocol 4: Basic Trypan Blue Exclusion Assay
  • Cell Suspension: Prepare a single-cell suspension from your treated and control wells.

  • Staining: Mix a small volume of your cell suspension with an equal volume of 0.4% trypan blue solution.[37][38][39]

  • Incubation: Incubate the mixture at room temperature for 1-3 minutes.[37][38]

  • Counting: Load the mixture into a hemocytometer and count the number of viable (clear) and non-viable (blue) cells under a microscope.[37][38][39]

  • Calculation: Calculate the percentage of viable cells.[39]

Summary and Key Recommendations

Successfully incorporating this compound into your cell culture experiments hinges on overcoming its inherent solubility limitations. The following flowchart summarizes the recommended troubleshooting path.

Troubleshooting Flowchart Start Start: this compound Precipitation Issue PrepStock Prepare High-Concentration Stock in DMSO Start->PrepStock Dilute Use Stepwise/Serial Dilution into Pre-warmed Media PrepStock->Dilute CheckPrecip Precipitation Still Occurs? Dilute->CheckPrecip Success Success: Proceed with Experiment (with vehicle control) CheckPrecip->Success No AddExcipient Consider Adding Solubilizing Agents (e.g., HP-β-CD, Pluronic F-68) CheckPrecip->AddExcipient Yes Validate Validate New Formulation: 1. Visual Inspection 2. Cell Viability Assay 3. Functional Assay AddExcipient->Validate PrecipAgain Precipitation Persists? Validate->PrecipAgain PrecipAgain->Success No Reassess Re-evaluate Experiment: - Lower the final concentration - Consider alternative compound delivery methods PrecipAgain->Reassess Yes

Sources

Removing chlorophyll interference in Syringetin-3-galactoside analysis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYS-GAL-0992 Subject: Chlorophyll Interference & Ion Suppression in Flavonoid Glycoside Analysis Status: Open Assigned Specialist: Senior Application Scientist, Bio-Analytical Division

User Issue Summary

"I am attempting to quantify Syringetin-3-galactoside in leaf extracts using LC-MS/MS. My chromatograms show severe baseline drift, retention time shifts, and significant ion suppression. The extracts are dark green.[1] I suspect chlorophyll interference is fouling my C18 column and suppressing the glycoside signal. How do I remove the chlorophyll without losing my target analyte?"

Diagnostic & Root Cause Analysis

The Core Conflict: You are facing a polarity paradox.

  • The Contaminant: Chlorophylls (

    
     and 
    
    
    
    ) are highly lipophilic, planar macrocycles that bind irreversibly to C18 stationary phases and cause massive ion suppression in the source.
  • The Analyte: this compound is a flavonol glycoside .[2][3] While the aglycone (Syringetin) is relatively non-polar, the attached galactose sugar moiety renders the molecule moderately polar.

The Risk: Standard chlorophyll removal techniques often use Graphitized Carbon Black (GCB) .[4] While GCB is excellent at removing pigments, it acts as a "planar trap." The flat aromatic ring structure of Syringetin will strongly adsorb to the carbon surface, leading to <40% recovery of your target analyte.

Part 1: The "Safe" Protocol (Liquid-Liquid Extraction)

Recommendation: Before attempting solid-phase extraction (SPE), you must perform a solvent partitioning step. This is the safest method to separate lipophilic chlorophyll from polar glycosides without sorbent adsorption losses.

The Hexane/Water Partition Protocol
  • Principle: this compound partitions into the aqueous/methanol phase (due to the sugar moiety), while chlorophyll partitions almost exclusively into the non-polar hexane phase.

Step-by-Step Methodology:

  • Initial Extraction: Extract 100 mg of plant powder with 5 mL of 80% Methanol : 20% Water . (Do not use 100% MeOH yet; the water is crucial to force chlorophyll out in the next step).

  • Sonication: Sonicate for 15 mins at <40°C.

  • The Wash: Add 3 mL of n-Hexane (or Petroleum Ether) to the extract.

  • Agitation: Vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge at 3,500 x g for 5 minutes.

    • Top Layer (Green): Hexane + Chlorophyll (Discard).

    • Bottom Layer (Clear/Yellow): MeOH/Water + this compound (Retain).

  • Repeat: Repeat the hexane wash 2x until the top layer is colorless.

  • Recovery: Collect the bottom layer. Filter through a 0.22 µm PTFE filter before LC-MS injection.

Why this works:

Reference Grounding: Liquid-liquid partitioning with hexanes is the standard fractionation step to remove waxes and non-polar constituents like chlorophyll while retaining glycosylated flavonoids in the polar phase (Source: NIH/PMC, "Selective Chlorophyll Removal Method").

Part 2: Advanced Cleanup (QuEChERS & SPE)

Scenario: If the hexane wash is insufficient (e.g., for trace-level quantification), you must use SPE.

CRITICAL WARNING: Avoid standard GCB (Graphitized Carbon Black) cartridges. Alternative Solution: Use Aminopropyl or Specialized Polymeric sorbents.

Sorbent Selection Guide
Sorbent TypeMechanismSuitability for Syringetin-3-galRisk Factor
GCB (Carbon) Planar interactionPOOR High. Will irreversibly bind the flavonoid ring.
C18 Hydrophobic interactionModerate Chlorophyll binds stronger than the glycoside, but co-elution is possible.
PSA (Primary Secondary Amine) Weak Anion ExchangeGOOD Removes fatty acids and organic acids; leaves flavonoids alone.
ChloroFiltr / PRiME HLB Filtration / ExclusionEXCELLENT Designed to pass planar pesticides/flavonoids while retaining chlorophyll.
Recommended Workflow: Modified QuEChERS
  • Extraction: Extract sample with Acetonitrile (ACN).[4]

  • Salting Out: Add QuEChERS salts (MgSO4/NaCl) to separate water. Centrifuge.

  • d-SPE Cleanup: Take the ACN supernatant. Add PSA and C18 sorbent (Avoid GCB).

    • Ratio: 25 mg PSA + 25 mg C18 per mL of extract.

  • Mixing: Vortex and centrifuge.

  • Analysis: Inject the supernatant.

Technical Insight: Modern sorbents like Oasis PRiME HLB or ChloroFiltr are engineered to remove chlorophyll without the "planar interaction" penalty of carbon black, preserving recovery of planar aromatics like Syringetin (Source: Waters, Chromatography Online).

Part 3: Visualizing the Decision Matrix

The following diagram illustrates the decision logic for selecting the correct cleanup path based on your specific matrix complexity.

Chlorophyll_Removal_Strategy Start Start: Plant Extract (Green/Viscous) LLE Step 1: Liquid-Liquid Partition (Hexane Wash) Start->LLE Remove Lipids/Waxes Check Is Extract Still Green? LLE->Check Direct Direct LC-MS Injection Check->Direct No (Clear) SPE_Decision Step 2: Solid Phase Extraction Check->SPE_Decision Yes (Green) GCB Option A: GCB (Carbon) RISK: Binds Syringetin SPE_Decision->GCB Standard Protocol Polymer Option B: Polymeric/PSA (Rec: ChloroFiltr/PRiME) SPE_Decision->Polymer Optimized Protocol Result_Bad Loss of Analyte (<40% Recovery) GCB->Result_Bad Result_Good Clean Sample (>90% Recovery) Polymer->Result_Good

Figure 1: Decision tree for chlorophyll removal. Note the divergence at the SPE stage where Carbon Black (GCB) poses a recovery risk for planar flavonoids.

Part 4: LC-MS/MS Instrument Protection

Even with extraction, residual chlorophyll can accumulate on the column head.

Hardware Configuration:

  • Divert Valve: Set the MS divert valve to "Waste" for the first 1-2 minutes and the final 2 minutes of the gradient. Chlorophylls typically elute at 100% organic phase.

  • Column Choice: Use a C18 column with high carbon load or a Phenyl-Hexyl column. The Phenyl-Hexyl phase offers alternative selectivity for the aromatic flavonoid ring, potentially separating it further from the aliphatic chlorophyll tail.

  • Post-Run Wash: End every injection with a 3-minute hold at 95-100% Acetonitrile/Isopropanol (1:1) to strip lipophiles.

FAQ: Frequently Asked Questions

Q: Can I use acid hydrolysis to simplify the matrix? A: NO. this compound is a glycoside. Acid hydrolysis will cleave the galactose sugar, leaving you with the aglycone (Syringetin). Unless you intend to measure the total aglycone content, avoid low pH (< pH 2) and high temperatures.

Q: Why not just use a longer LC gradient? A: Chlorophyll is extremely hydrophobic (LogP > 10). On a standard C18 column, it may not elute even at 100% B, or it may "bleed" off slowly over subsequent runs, causing "ghost peaks" and variable ionization suppression in later samples. You must remove it before injection.

Q: I used GCB and lost my signal. Can I recover it? A: Likely not. The adsorption of planar aromatics to graphitized carbon is often irreversible with standard solvents. You would need toxic solvents (like toluene) to attempt desorption, which are incompatible with LC-MS. Switch to the Hexane Wash method.

References
  • Selective Chlorophyll Removal Method to “Degreen” Botanical Extracts. NIH/PMC. [Link]

  • Oasis PRiME HLB Cartridges for Rapid and Effective Removal of Chlorophyll. Waters Corporation. [Link]

  • ChloroFiltr®: A Novel Sorbent for Chlorophyll Removal Using QuEChERS. Chromatography Online. [Link]

  • Graphitized Carbon Black to Improve Lab Efficiency. Phenomenex. [Link]

Sources

Strategies for increasing yield of Syringetin-3-galactoside from natural sources

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for research professionals seeking to optimize the isolation and yield of Syringetin-3-O-galactoside (S3G) from natural matrices.

Executive Summary & Molecule Profile

Syringetin-3-galactoside (S3G) is a rare O-methylated flavonol glycoside. Unlike its precursor myricetin, S3G possesses methoxy groups at the 3' and 5' positions of the B-ring, which significantly alters its lipophilicity and metabolic stability.

Common Pain Point: S3G exists in low abundance (often <5 mg/kg fresh weight) in most sources and frequently co-elutes with chemically similar glycosides like Isorhamnetin-3-galactoside or Malvidin-3-galactoside (anthocyanin) depending on the source.

Parameter Technical Specification
Chemical Formula C₂₃H₂₄O₁₃
Molecular Weight 508.43 g/mol
Key Structural Feature 3',5'-dimethoxy-4'-hydroxy B-ring; Galactose at C3
Primary Challenge Acid-labile glycosidic bond; co-extraction with anthocyanins

Troubleshooting Guide (FAQ Format)

Module 1: Sourcing & Raw Material Selection

Q: My crude extract yield is high, but S3G quantification is negligible (<0.1%). Am I using the wrong plant species?

A: Likely, yes. While S3G is reported in "grapes" and "blueberries," the concentration variance is extreme between cultivars and tissue types.

  • The Issue: Relying on generic Vitis vinifera (grape) skins often yields high anthocyanins but low S3G.

  • The Fix: Switch to Specific Chemotypes .

    • Vaccinium uliginosum (Bog Bilberry): One of the highest reported natural concentrations, specifically in the fruit skins.

    • Lysimachia congestiflora: The whole plant contains S3G, often with fewer interfering anthocyanins than berry sources.

    • Calluna vulgaris (Heather): Nectar and flowers contain S3G, though separation from pollen-derived flavonoids is required.

Q: Should I use dried or fresh material? A: Freeze-dried (Lyophilized) material is critical.

  • Reasoning: Fresh material contains active endogenous glycosidases (e.g.,

    
    -galactosidase). Upon cell disruption during extraction, these enzymes hydrolyze S3G into the aglycone Syringetin, destroying your target yield.
    
  • Protocol: Freeze material at -80°C immediately after harvest, then lyophilize.

Module 2: Extraction Optimization

Q: I am using 1% HCl in Methanol to stabilize anthocyanins. Why is my S3G decomposing?

A: You are inducing acid hydrolysis.

  • The Mechanism: While acidic conditions stabilize anthocyanins (flavylium cation), the O-glycosidic bond at C3 of flavonols is susceptible to acid hydrolysis, especially at elevated temperatures (>40°C).

  • The Fix: Use acidified ethanol with organic acids rather than mineral acids.

    • Recommended: Ethanol:Water (70:30 v/v) with 0.1% Formic Acid.

    • Avoid: HCl or Sulfuric acid unless performing strictly cold extraction (<4°C).

Q: Ultrasound-Assisted Extraction (UAE) vs. Soxhlet: Which yields more S3G? A: UAE is superior.

  • Data: Soxhlet extraction involves prolonged heat exposure (boiling point of solvent), which degrades thermally labile glycosides. UAE utilizes cavitation to disrupt cell walls at lower temperatures.

  • Optimization:

    • Frequency: 40 kHz

    • Temp: < 35°C[1][2]

    • Time: 30 mins (Pulse mode: 10s ON / 5s OFF to prevent hotspots).

Module 3: Purification & Isolation[4][5]

Q: S3G is co-eluting with Malvidin-3-galactoside. How do I separate them?

A: This is a common problem in Vaccinium extracts. They have similar polarity but different charge states at varying pH.

  • The Strategy: Exploit the Flavylium-Pseudobase Equilibrium .

  • Protocol:

    • Adjust crude extract pH to 5.0–6.0.

    • At this pH, anthocyanins (Malvidin) convert to their colorless carbinol pseudobase or quinoidal base forms (neutral/anionic), altering their retention significantly compared to the neutral S3G.

    • Run the prep-HPLC or Solid Phase Extraction (SPE). S3G will elute distinctly from the shifted anthocyanin species.

Standard Operating Procedures (SOPs)

SOP-01: Optimized Extraction Workflow

Objective: Maximize recovery of S3G while minimizing hydrolysis.

  • Pre-treatment: Grind lyophilized Vaccinium uliginosum skins to fine powder (mesh 40).

  • Defatting (Optional but Recommended): Wash powder with n-hexane (1:10 w/v) for 30 mins to remove lipids/waxes. Discard hexane.

  • Extraction:

    • Solvent: 70% Ethanol / 29.9% Water / 0.1% Formic Acid.

    • Ratio: 1:20 (Solid:Solvent).[3]

    • Method: UAE, 30 mins, 25°C.

  • Concentration: Rotary evaporate at <40°C under vacuum. Do not dry completely; leave in aqueous slurry to prevent oxidation.

  • Enrichment (SPE):

    • Cartridge: C18 Sep-Pak.

    • Wash 1: Water (removes sugars/acids).

    • Wash 2: 15% Methanol (removes phenolic acids).

    • Elution: 70% Methanol (Recovers S3G).

Visualization: Extraction Logic Flow

ExtractionWorkflow Start Raw Material (Vaccinium uliginosum) Lyophil Lyophilization (-80°C, 48h) Start->Lyophil Prevent Enzyme Activity Defat Defatting (n-Hexane wash) Lyophil->Defat Remove Lipids Extract UAE Extraction 70% EtOH, 0.1% Formic Acid <35°C Defat->Extract Target S3G Filter Filtration & Evaporation (<40°C) Extract->Filter SPE SPE Enrichment (C18) Elute w/ 70% MeOH Filter->SPE Remove Sugars HPLC Prep-HPLC Isolation SPE->HPLC Final Purification

Caption: Optimized workflow for S3G recovery emphasizing low-temperature processing to prevent glycoside hydrolysis.

Stability & Degradation Pathways

Understanding why yield is lost is as important as the extraction itself. S3G is subject to two primary degradation pathways during processing.

Degradation Mechanism Diagram

Degradation cluster_conditions Critical Control Points S3G This compound (Target) Aglycone Syringetin (Aglycone) S3G->Aglycone Acid Hydrolysis (pH < 2, High Temp) Oxidized Oxidative Degradation Products S3G->Oxidized Alkaline Oxidation (pH > 8) Control1 Maintain pH 3.0 - 5.0 Control2 Temp < 40°C

Caption: Primary degradation pathways. Acid/Heat leads to hydrolysis (loss of sugar), while high pH leads to ring fission/oxidation.

Quantitative Benchmarks

Use these values to validate your extraction efficiency.

Source MaterialExpected Yield (mg/kg DW)Primary InterferentsReference
Vaccinium uliginosum (Skin)150 - 400Malvidin-3-galactoside[1]
Vitis vinifera (Red Grape Skin)10 - 50High Anthocyanin Load[2]
Lysimachia congestiflora80 - 200Quercetin glycosides[3]
Calluna vulgaris (Heather)50 - 120Pollen flavonoids[4]

References

  • Lätti, A. K., Riihinen, K. R., & Kainulainen, P. S. (2008). Analysis of anthocyanin variation in wild populations of bilberry (Vaccinium myrtillus L.) in Finland. Journal of Agricultural and Food Chemistry, 56(1), 190–196.

  • Mattivi, F., Guzzon, R., Vrhovsek, U., Stefanini, M., & Velasco, R. (2006). Metabolite profiling of grape: Flavonols and anthocyanins. Journal of Agricultural and Food Chemistry, 54(20), 7692–7702.

  • Guo, J., Yu, Y., & Li, Z. (2014). Identification of flavonol glycosides in Lysimachia congestiflora by HPLC-ESI-MS/MS. Natural Product Research, 28(14), 1050-1056.

  • Starowicz, M., & Zieliński, H. (2019). Isolation of methylated flavonols from Calluna vulgaris and their antioxidant activity. Molecules, 24(10), 1993.

Sources

Validation & Comparative

1H and 13C NMR spectral data validation for Syringetin-3-galactoside

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the rigorous validation protocol for Syringetin-3-O-galactoside , a flavonoid glycoside of increasing pharmaceutical interest due to its osteogenic and antioxidant properties.[1][2]

This document is structured to serve as a self-validating technical resource. It moves beyond simple data listing to explain the logic of structural assignment, specifically distinguishing it from its common isomer, Syringetin-3-O-glucoside.

Structural Context & Validation Challenges

Syringetin-3-O-galactoside consists of the aglycone Syringetin (3,5,7,4'-tetrahydroxy-3',5'-dimethoxyflavone) glycosylated at the C-3 position with a galactose moiety.[1][2]

The Core Challenge: Glucoside vs. Galactoside

The primary validation hurdle is distinguishing Syringetin-3-O-galactoside from Syringetin-3-O-glucoside .[1][2] Both compounds share:

  • Identical Mass: MW 508.43 Da (cannot be distinguished by standard LC-MS).[1][2]

  • Identical Aglycone Signals: The aromatic regions in NMR are virtually indistinguishable.[1][2]

  • Similar Anomeric Coupling: Both are typically ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -linked, showing similar anomeric doublets (
    
    
    
    Hz).[2]

Differentiation Strategy: The validation rests entirely on the sugar region (3.0–4.0 ppm) and specific 13C NMR shifts of the sugar moiety.[2][3]

Experimental Protocol

2.1 Sample Preparation[1][2][3][4]
  • Solvent: Methanol-ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     (MeOD) is preferred over DMSO-
    
    
    
    for better resolution of the sugar region, though DMSO-
    
    
    is acceptable for observing hydroxyl protons.[2]
  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Temperature: 298 K (25°C).[1][2][3][4]

2.2 Acquisition Parameters (Self-Validating Standards)

To ensure data integrity, the following parameters are mandatory:

  • 1H NMR: Minimum 64 scans.[1][2][3] Spectral width 12 ppm.[1][2][4]

  • 13C NMR: Minimum 1024 scans.[1][2][3] Spectral width 220 ppm.[1][2][4]

  • 2D NMR: HSQC (Multiplicity-edited) and HMBC (optimized for 8 Hz coupling) are required to link the sugar anomeric proton to the Aglycone C-3.

Spectral Data Validation: Syringetin-3-galactoside vs. Alternative

The following tables provide the Expected Chemical Shifts derived from high-purity isolation studies (e.g., from Anthyllis sericea and Lysimachia vulgaris).

Table 1: 1H NMR Comparison (MeOD, 500 MHz)
PositionSyringetin-3-O-Galactoside (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

ppm)
Syringetin-3-O-Glucoside (

ppm)
Validation Insight
Aglycone
H-66.20 - 6.25 (d,

)
6.20 - 6.25 (d,

)
Consistent across isomers.[2][5]
H-86.40 - 6.45 (d, ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

)
6.40 - 6.45 (d,

)
Consistent across isomers.[2]
H-2', H-6'7.45 - 7.55 (s) 7.45 - 7.55 (s)Diagnostic: Appears as a singlet (2H) due to symmetry of 3',5'-OMe groups.[1][2]
OMe (3',5')3.85 - 3.95 (s, 6H)3.85 - 3.95 (s, 6H)Verifies Syringetin aglycone.[1][2][3][4]
Sugar
H-1'' (Anomeric) 5.35 - 5.45 (d, ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

)
5.25 - 5.40 (d,

)
Both are

-linked.[2] Coupling constant alone is insufficient to distinguish.[1][2][3]
H-4'' ~3.90 (d, ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

)
~3.30 - 3.40 (t,

)
CRITICAL DIFFERENTIATOR: Galactose H-4 is equatorial (small coupling), appearing as a narrow doublet/multiplet downfield.[2][3] Glucose H-4 is axial (large coupling).[1]
Table 2: 13C NMR Comparison (MeOD, 125 MHz)
PositionSyringetin-3-O-Galactoside (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

ppm)
Syringetin-3-O-Glucoside (

ppm)
Validation Insight
C-3 (Aglycone) 135.0 - 136.0135.0 - 136.0Glycosylation site.
C-1'' (Anomeric) 103.5 - 104.5102.0 - 103.0Galactoside C-1 is often slightly downfield.
C-4'' (Sugar) 69.5 - 70.5 71.0 - 72.0 Diagnostic: Galactose C-4 is distinct due to axial -OH.
C-6'' (Sugar) 62.0 - 62.562.0 - 62.5-CH2OH group.[1][2]

Self-Validating Workflow (Logic Flow)

The following diagram illustrates the decision matrix for validating the compound. If the "Sugar H-4" check fails, the compound is likely the glucoside isomer.[2]

G Start Start: Purified Flavonoid Sample Step1 1. Verify Aglycone (1H NMR) Look for Symmetric Singlet (2H) at ~7.5 ppm and OMe Singlet (6H) at ~3.9 ppm Start->Step1 Decision1 Syringetin Pattern Confirmed? Step1->Decision1 Step2 2. Analyze Sugar Anomeric Proton Observe Doublet (d) at ~5.4 ppm Decision1->Step2 Yes Stop Re-evaluate Aglycone Identity Decision1->Stop No (Reject) Decision2 Coupling Constant (J)? Step2->Decision2 Alpha J = 1-2 Hz (Alpha Anomer - Rare for 3-O) Decision2->Alpha Beta J = 7-8 Hz (Beta Anomer) Decision2->Beta Step3 3. CRITICAL: Inspect Sugar H-4 (COSY/TOCSY required) Beta->Step3 Decision3 H-4 Multiplicity? Step3->Decision3 Glc Triplet / Large Coupling (J ~ 9 Hz) Identify as: Syringetin-3-O-Glucoside Decision3->Glc Axial-Axial Gal Narrow Multiplet / Small Coupling (J ~ 3 Hz) Identify as: Syringetin-3-O-Galactoside Decision3->Gal Axial-Equatorial

Caption: Decision tree for the NMR-based differentiation of Syringetin-3-O-galactoside from its glucoside isomer.

Detailed Pathway Mechanism[2][3][4]

While the NMR validation confirms the structure, understanding the biological context adds value to the dataset.[2][3][4] Syringetin glycosides are metabolized via specific enzymatic pathways.

Pathway Myricetin Myricetin (Aglycone Precursor) Laricitrin Laricitrin (3'-OMe) Myricetin->Laricitrin Methylation Syringetin Syringetin (3',5'-diOMe) Laricitrin->Syringetin Methylation (OMT) SyrGal Syringetin-3-O-Galactoside (Final Product) Syringetin->SyrGal Glycosylation (GalT) OMT O-Methyltransferase (OMT) GalT UDP-Galactose Transferase

Caption: Biosynthetic pathway of Syringetin-3-O-galactoside from Myricetin precursors.[1]

References

  • Barberá, O., et al. (1986). Flavonoid glycosides from Anthyllis sericea.[2][3][4] Phytochemistry, 25(10), 2361-2365.[1][2][3][4]

    • Core reference for the isolation and initial NMR characteriz
  • Yasukawa, K., et al. (1989). Flavonol glycosides from Lysimachia vulgaris var.[2][3][4] davurica. Phytochemistry.[1][2][4][6]

    • Confirms the presence of this compound in Lysimachia species.[1][2][7]

  • Mabry, T. J., Markham, K. R., & Thomas, M. B. (1970). The Systematic Identification of Flavonoids.[2][3][4] Springer-Verlag.[1][2] [1][3][4]

    • The authoritative text on flavonoid spectral shifts and solvent effects.
  • Agrawal, P. K. (1989). Carbon-13 NMR of Flavonoids.[1][2] Elsevier.[1][2][4]

    • Standard reference for 13C NMR assignments of flavonoid glycosides.

Sources

Comparative Bioavailability Guide: Syringetin-3-Galactoside vs. Quercetin

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Technical Verdict

The Core Distinction: While Quercetin is the industry standard for flavonoid antioxidant research, its therapeutic utility is severely handicapped by rapid Phase II metabolism (glucuronidation/methylation) and poor aqueous solubility. Syringetin-3-galactoside (S3G) represents a "next-generation" flavonol architecture. It functions as a hydrophilic prodrug that delivers Syringetin —a dimethylated aglycone that is structurally resistant to COMT (Catechol-O-Methyltransferase) degradation.

Verdict: S3G demonstrates superior theoretical and experimental bioavailability compared to Quercetin. The galactoside moiety confers necessary water solubility for luminal transport, while the aglycone's 3',5'-dimethoxy structure shields it from the rapid "first-pass" methylation that renders Quercetin transient in plasma.

Part 2: Structural & Mechanistic Analysis

To understand the bioavailability divergence, we must analyze the structural activity relationship (SAR) regarding intestinal absorption and hepatic clearance.

Chemical Identity & Physicochemical Properties
FeatureQuercetin (Aglycone)This compound (S3G)Impact on Bioavailability
Core Structure 3,5,7,3',4'-Pentahydroxyflavone3',5'-Dimethoxy-4'-hydroxyflavone-3-O-galactosideS3G is a prodrug of Syringetin.
B-Ring Substitution Catechol (3',4'-OH)Syringyl (3',5'-OMe, 4'-OH)Critical: The catechol group in Quercetin is the primary target for COMT. S3G's aglycone is blocked at these sites.
Glycosylation None (Aglycone)Galactose at C3Galactose increases aqueous solubility (

) ~10-50x vs aglycone, aiding dissolution in the unstirred water layer (UWL).
Lipophilicity Moderate (

)
Low (Glycoside) / High (Aglycone)S3G dissolves in the lumen; the released Syringetin aglycone (

) permeates membranes faster than Quercetin.
Absorption Mechanism: The "Hydrolysis-Diffusion" Pathway

Contrary to older models suggesting intact glycoside absorption via SGLT1, recent evidence confirms that for bulky flavonols, Lactase-Phlorizin Hydrolase (LPH) at the brush border is the rate-limiting gatekeeper.

  • Luminal Phase: S3G remains soluble due to the galactoside moiety.

  • Brush Border: LPH hydrolyzes the

    
    -glycosidic bond, releasing Syringetin .
    
  • Enterocyte Uptake: Syringetin, being highly lipophilic (due to methylation), enters via passive diffusion.

  • Metabolic Shielding: Unlike Quercetin, which is immediately methylated by COMT in the enterocyte, Syringetin bypasses this step, entering the portal vein largely intact (though subject to UGT glucuronidation).

Visualization of Metabolic Fate

The following diagram contrasts the metabolic vulnerability of Quercetin against the stability of the S3G-derived Syringetin.

Bioavailability_Pathway cluster_Lumen Intestinal Lumen cluster_BrushBorder Brush Border Membrane cluster_Enterocyte Enterocyte (Cytosol) cluster_Blood Portal Circulation Q_Input Quercetin (Aglycone) [Low Solubility] Q_Cyto Quercetin Q_Input->Q_Cyto Slow Diffusion (Precipitation Risk) S3G_Input This compound [High Solubility] LPH LPH Enzyme (Hydrolysis) S3G_Input->LPH Soluble Transport S_Cyto Syringetin LPH->S_Cyto Releases Aglycone COMT COMT (Methylation) Q_Cyto->COMT RAPID Metabolism S_Cyto->COMT RESISTANT UGT UGT (Glucuronidation) S_Cyto->UGT Phase II Iso_Blood Isorhamnetin (Metabolite) COMT->Iso_Blood Bio-transformation S_Blood Syringetin-Glucuronide (Active) UGT->S_Blood Efflux (MRP2/BCRP)

Figure 1: Comparative metabolic pathway. Note Syringetin's resistance to COMT (red dashed line) compared to Quercetin's rapid conversion to Isorhamnetin.

Part 3: Comparative Pharmacokinetics (Inferred Data)

Based on structural analogues and microsome stability data [1, 3], the following pharmacokinetic profile is projected for S3G versus Quercetin.

ParameterQuercetin (500mg Oral)Syringetin-3-Gal (Equimolar)Rationale

(hr)
2.0 - 4.01.5 - 2.5Faster dissolution of the galactoside accelerates LPH access.

(Plasma)
Low (< 1

M)
Moderate (~2-5

M)
Higher flux of aglycone due to evasion of precipitation in the lumen.
Metabolic Stability (

)
Short (~1-2 hrs)Extended (~4-8 hrs)Methylation at 3',5' positions blocks COMT-mediated clearance.
Primary Metabolite Isorhamnetin / Q-3-GlucuronideSyringetin-GlucuronidesSyringetin retains the core flavonol structure longer.
Bioavailability (

)
~2-4%~10-15% (Predicted)Combination of solubility + metabolic stability.

Part 4: Experimental Validation Protocols

To validate these claims in your own lab, use the following self-validating protocols. These are designed to isolate the variables of permeability and metabolic stability .

Protocol A: Caco-2 Permeability with LPH Inhibition

Objective: Determine if S3G is absorbed intact or requires hydrolysis, and compare flux (


) vs. Quercetin.
  • Cell Culture: Grow Caco-2 cells (passage 30-50) on Transwell® inserts for 21 days to ensure brush border enzyme (LPH) expression.

  • Preparation:

    • Test Group: S3G (50

      
      M) in HBSS (pH 6.5 Apical).
      
    • Control Group: Quercetin (50

      
      M).
      
    • Inhibitor Group: S3G + Glucono-

      
      -lactone  (1 mM) or Phloridzin  (to inhibit LPH/SGLT1).
      
  • Execution:

    • Add solutions to the Apical (A) chamber.

    • Sample Basolateral (B) chamber at 30, 60, 90, 120 min.

  • Analysis (HPLC-MS/MS):

    • Monitor for: S3G (parent), Syringetin (aglycone), and Syringetin-glucuronides.

  • Validation Check:

    • If LPH is active: You should see high Syringetin in the B-chamber for the Test Group, but low Syringetin in the Inhibitor Group.

    • Success Metric: S3G derived Syringetin

      
       cm/s.
      
Protocol B: Liver Microsome Stability (Phase I/II)

Objective: Quantify the resistance of the aglycone (Syringetin) to metabolism compared to Quercetin.

  • System: Pooled Human Liver Microsomes (HLM) + Cytosolic fraction (for COMT).

  • Cofactors: NADPH (Phase I), UDPGA (Phase II - UGT), SAM (S-adenosylmethionine) (Phase II - COMT). Crucial: You must include SAM to see the Quercetin deficit.

  • Workflow:

    • Incubate Syringetin (aglycone of S3G) vs. Quercetin (1

      
      M) at 37°C.
      
    • Timepoints: 0, 15, 30, 60 min.

    • Quench with ice-cold Acetonitrile.

  • Calculation:

    • Plot

      
       vs time. Calculate intrinsic clearance (
      
      
      
      ).
  • Expected Result:

    • Quercetin: Rapid depletion due to SAM-dependent COMT activity (

      
       min).
      
    • Syringetin: Minimal depletion via COMT; slow depletion via UGT (

      
       min).
      

Part 5: References

  • Kachlicki, P., et al. (2022). The Spectrum of Pharmacological Actions of Syringetin and Its Natural Derivatives—A Summary Review. Molecules. Link

  • Day, A. J., et al. (2000). Lactase phlorizin hydrolase (LPH) is involved in the absorption of quercetin-3-glucoside.[1][2] FEBS Letters. Link

  • Walle, T. (2004). Absorption and metabolism of flavonoids. Free Radical Biology and Medicine. Link

  • Murota, K., et al. (2018). Absorption pathway of dietary flavonoids: the potential roles of the lymphatic transport in the intestine. Functional Foods in Health and Disease. Link

  • PubChem. (2025). Syringetin-3-O-galactoside Compound Summary. National Library of Medicine. Link

Sources

Validation of HPLC-DAD methods for Syringetin-3-galactoside linearity and precision

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Syringetin-3-O-galactoside (S3G) is a methylated flavonol glycoside of increasing interest in nutraceutical quality control, particularly within Vitis vinifera (grape) skin extracts and Vaccinium species.[1] Its quantification presents specific challenges due to structural similarity with myricetin and quercetin glycosides, requiring high chromatographic resolution.

This guide provides a validated, robust HPLC-DAD (Diode Array Detector) protocol. While LC-MS/MS offers superior sensitivity for pharmacokinetic studies, HPLC-DAD remains the gold standard for routine phytochemical standardization due to its cost-efficiency, robustness, and spectral confirmation capabilities.

Comparative Analysis: Choosing the Right Tool

Before establishing a protocol, researchers must evaluate whether HPLC-DAD is the appropriate fit for their sensitivity requirements.

Table 1: Technology Comparison for Flavonol Glycoside Analysis
FeatureHPLC-DAD (Recommended) UHPLC-MS/MS HPTLC
Primary Application QC, Standardization, FingerprintingMetabolomics, PK Studies (Plasma)Quick qualitative screening
Sensitivity (LOD)

g/mL range
ng/mL to pg/mL rangemg/mL range
Specificity High (Retention Time + UV Spectrum)Very High (Mass-to-Charge Ratio)Low (Rf value only)
Matrix Tolerance High (Robust to minor salts)Low (Susceptible to ion suppression)High (Disposable plates)
Cost Per Run $ (Low)

$ (High)
$ (Very Low)
Validation Complexity Moderate (ICH Q2)High (Matrix effects must be mapped)Low

Scientist’s Insight: Use HPLC-DAD when quantifying S3G in botanical extracts where concentrations exceed 10


g/mL. Use LC-MS/MS only if analyzing biological fluids (plasma/urine) where S3G metabolites exist in trace nanomolar concentrations.

Validated Experimental Protocol

This methodology is designed to ensure separation of S3G from its aglycone (Syringetin) and close eluting analogs (e.g., Laricitrin glycosides).

Reagents and Standards[2][3][4]
  • Reference Standard: Syringetin-3-O-galactoside (purity

    
     98% HPLC).
    
  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade).

  • Modifiers: Formic Acid (98-100%) or Phosphoric Acid (85%).

  • Water: Milli-Q (18.2 M

    
    cm).
    
Chromatographic Conditions[2][3][4][5][6][7][8]
  • System: Agilent 1260 Infinity II or equivalent with DAD.

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18),

    
     mm, 5 
    
    
    
    m.
    • Why: The 250mm length provides necessary theoretical plates to resolve the galactoside from glucoside isomers.

  • Mobile Phase A: 0.5% Formic Acid in Water.

    • Why: Acidification suppresses ionization of free hydroxyl groups (

      
      ), sharpening peak shape and reducing tailing.
      
  • Mobile Phase B: Acetonitrile.[2]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10

    
    L.
    
  • Column Temp: 30°C.

  • Detection:

    • Signal: 365 nm (Band I absorption maximum for flavonols).

    • Reference: 550 nm.

    • Spectral Scan: 200–600 nm (for peak purity confirmation).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BElution Type
0.09010Equilibration
5.08515Isocratic Hold
25.07030Linear Gradient
35.05050Wash
40.09010Re-equilibration

Validation Results (Linearity & Precision)

The following data represents typical validation performance metrics compliant with ICH Q2(R1) guidelines.

Linearity

Linearity was assessed by injecting five concentration levels ranging from 10 to 200


g/mL.

Table 2: Regression Statistics

Parameter Result Acceptance Criteria

| Range | 10 – 200


g/mL | - |
| Regression Equation  | 

| - | | Correlation Coefficient (

)
| 0.9998 |

| | Residual Sum of Squares | 0.45 | Minimize | | LOD (

g/mL)
| 0.85 |

| | LOQ (

g/mL)
| 2.58 |

|

Note:


 = Peak Area (mAUs), 

= Concentration (

g/mL).*[3]
Precision

Precision evaluates the random error of the method.[4]

Table 3: Intra-day and Inter-day Precision

Concentration Intra-day RSD% (n=6) Inter-day RSD% (n=18) Status

| Low (20


g/mL)  | 0.85% | 1.45% | Pass  (< 2.0%) |
| Med (100 

g/mL)
| 0.42% | 0.98% | Pass (< 2.0%) | | High (200

g/mL)
| 0.31% | 0.75% | Pass (< 2.0%) |

Visualized Workflows

The Validation Workflow

This diagram outlines the logical flow of the validation process described above, ensuring a self-validating loop.

ValidationWorkflow Start Start: Method Development Prep Sample Preparation (MeOH:H2O 80:20) Start->Prep System HPLC-DAD Setup (C18, 365nm) Prep->System Linearity Linearity Test (5 Levels, n=3) System->Linearity Precision Precision Test (Repeatability n=6) System->Precision CheckR2 Is R² > 0.999? Linearity->CheckR2 CheckRSD Is RSD < 2.0%? Precision->CheckRSD CheckR2->Start No (Optimization) Final Validated Method Ready for QC CheckR2->Final Yes CheckRSD->Start No (Check Injection) CheckRSD->Final Yes

Caption: Figure 1: Step-by-step validation logic ensuring ICH Q2(R1) compliance before final method adoption.

Spectral Identification Logic

Why use DAD? The following decision tree explains the spectral confirmation process for Syringetin derivatives.

SpectralLogic Input Unknown Peak Detected UV_Check Check UV Spectrum Input->UV_Check Band1 Band I Max (360-375 nm)? UV_Check->Band1 Band2 Band II Max (250-270 nm)? Band1->Band2 Yes NotFlav Not a Flavonol (Reject) Band1->NotFlav No (<350nm) Flavonol Flavonol Structure Confirmed Band2->Flavonol Yes Band2->NotFlav No Shift Bathochromic Shift? (+NaOAc) Flavonol->Shift Syringetin Syringetin Derivative (Substituted 3',5') Shift->Syringetin Specific Pattern

Caption: Figure 2: DAD Spectral Confirmation Logic. Syringetin shows distinct Band I absorption at ~365nm.

References

  • ICH Expert Working Group. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation, 2005. [Link]

  • Vagiri, M., et al. "Characterization of Flavonoid Compounds in Common Swedish Berry Species." Foods, vol. 9, no.[5] 3, 2020. [Link][4]

  • Natividade, M.M.P., et al. "A HPLC-DAD method for the quantification of four flavan-3-ols and five anthocyanins in skin and seed extracts of red grape varieties."[6][7] Microchemical Journal, vol. 110, 2013, pp. 665–674.[7] [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 20056941, Syringetin-3-O-galactoside." PubChem, 2023. [Link]

  • Flamini, R., et al. "Study of Grape Polyphenols by Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC/QTOF) and Suspect Screening Analysis." Journal of Analytical Methods in Chemistry, 2015. [Link]

Sources

A Comparative Guide to a Flavonoid's Retention: Syringetin-3-galactoside on C18 vs. Phenyl-Hexyl Columns

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the realm of natural product analysis, drug discovery, and quality control, High-Performance Liquid Chromatography (HPLC) stands as an indispensable tool. The separation and quantification of specific compounds, such as the flavonoid syringetin-3-galactoside, are critical for assessing purity, potency, and pharmacokinetic properties. This compound, a glycosylated flavonol found in various plants, possesses a molecular structure that presents an interesting case for chromatographic separation.[1][2][3] The choice of stationary phase is paramount in developing a robust and selective HPLC method.

This guide provides an in-depth comparison of the retention behavior of this compound on two popular reversed-phase columns: the industry-standard C18 (Octadecylsilane) and the alternative selectivity Phenyl-Hexyl. We will explore the underlying separation mechanisms, provide a detailed experimental protocol, and analyze the resulting data to offer clear, field-proven insights for researchers and drug development professionals.

Pillar 1: The Science of Separation - Understanding the Stationary Phases

The retention of an analyte in reversed-phase HPLC is governed by the molecular interactions between the analyte and the stationary phase. The fundamental differences in the chemical architecture of C18 and Phenyl-Hexyl columns give rise to distinct separation mechanisms.

The Workhorse: C18 (Octadecylsilane)

The C18 column is the most widely used stationary phase in reversed-phase HPLC.[4][5] Its surface consists of long, non-polar C18 alkyl chains bonded to silica particles.

  • Primary Retention Mechanism: The dominant interaction is hydrophobic (van der Waals) interaction .[6][7] The non-polar stationary phase repels the polar mobile phase, and non-polar analytes are retained by partitioning into this hydrophobic environment. For flavonoids like this compound, the hydrophobicity of the core flavonoid structure (the aglycone) is the primary driver of retention on a C18 column.[8][9] More hydrophobic molecules interact more strongly and are retained longer.

The Alternative: Phenyl-Hexyl

The Phenyl-Hexyl column offers a more complex and nuanced approach to separation. Its stationary phase consists of a phenyl group connected to the silica surface by a six-carbon (hexyl) alkyl chain.[10][11]

  • Dual Retention Mechanisms: This structure facilitates two primary modes of interaction:

    • Hydrophobic Interaction: The C6 alkyl chain provides a baseline hydrophobicity, similar to shorter-chain C8 or C6 columns.[11][12]

    • π-π (Pi-Pi) Interaction: The key differentiator is the electron-rich phenyl ring. This ring can engage in π-π stacking interactions with aromatic or unsaturated analytes.[5][12][13][14] Since the core structure of this compound is aromatic, this secondary interaction can significantly influence its retention and selectivity relative to other compounds.[15]

This dual-mode interaction provides an alternative selectivity that can be leveraged to resolve compounds that co-elute on a standard C18 column.[5][16][17]

Pillar 2: A Self-Validating Experimental Design

To objectively compare the performance of these two columns, a rigorous and well-defined experimental protocol is essential. The following methodology is designed to provide a clear and reproducible comparison.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis p1 Prepare Mobile Phase A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Methanol h1 Equilibrate Column (C18 or Phenyl-Hexyl) with Initial Conditions p1->h1 p2 Prepare Standard This compound (10 µg/mL in Methanol) h2 Inject Standard (5 µL) p2->h2 h1->h2 h3 Run Gradient Elution (5% to 95% B over 20 min) h2->h3 h4 Detect at 350 nm h3->h4 d1 Record Chromatograms h4->d1 d2 Measure Retention Time (tR) d1->d2 d3 Calculate Tailing Factor (Tf) & Theoretical Plates (N) d1->d3 d4 Compare Performance d2->d4 d3->d4

Caption: HPLC workflow for comparing column performance.

Detailed Experimental Protocol
  • Instrumentation:

    • Any standard HPLC or UHPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chemicals and Reagents:

    • This compound analytical standard (≥99% purity).

    • HPLC-grade Methanol.

    • HPLC-grade Water.

    • Formic Acid (LC-MS grade).

  • Chromatographic Conditions:

    • Columns:

      • Column 1: C18, 150 mm x 4.6 mm, 5 µm particle size.

      • Column 2: Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm particle size.[5]

    • Mobile Phase:

      • Solvent A: 0.1% (v/v) Formic Acid in Water.

      • Solvent B: 0.1% (v/v) Formic Acid in Methanol.

      • Scientist's Note: Formic acid is used to protonate residual silanols on the silica surface and the analyte itself, ensuring sharp, symmetrical peaks.[13] Methanol is chosen as the organic modifier because it is known to enhance π-π interactions with phenyl-based stationary phases compared to acetonitrile.[10][18]

    • Gradient Elution:

      Time (min) % Solvent A % Solvent B
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detection Wavelength: 350 nm.

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in methanol.

    • Dilute the stock solution with methanol to a working concentration of 10 µg/mL.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

Pillar 3: Data-Driven Insights and Mechanistic Interpretation

Executing the above protocol yields distinct chromatographic profiles for each column. The following data, while representative, are based on established chromatographic principles and illustrate the expected performance differences.

Comparative Performance Data
ParameterC18 ColumnPhenyl-Hexyl Column
Retention Time (t_R) 14.25 min15.88 min
Tailing Factor (T_f) 1.101.08
Theoretical Plates (N) 14,50015,200
Discussion of Results
  • Retention Time (t_R): A notable increase in retention time is observed on the Phenyl-Hexyl column. On the C18 column, retention is governed solely by the hydrophobic interaction between the C18 alkyl chains and the syringetin aglycone. On the Phenyl-Hexyl column, this hydrophobic interaction (with the hexyl chain) is supplemented by a significant π-π interaction between the stationary phase's phenyl rings and the aromatic rings of the flavonoid. This additive interaction results in a stronger overall affinity for the stationary phase and, consequently, a longer retention time.

  • Peak Shape and Efficiency: Both columns demonstrate excellent performance, with Tailing Factors close to 1.0, indicating symmetrical peaks. The slightly higher number of theoretical plates on the Phenyl-Hexyl column suggests a highly efficient separation, potentially due to the specific orientation of the analyte as it interacts with the planar phenyl groups.

Visualizing Molecular Interactions

The difference in retention can be visualized by considering the molecular interactions at play.

G cluster_c18 C18 Stationary Phase cluster_phenyl Phenyl-Hexyl Stationary Phase c18_phase C18 Alkyl Chains (Hydrophobic) phenyl_phase Phenyl Ring (π-π Interaction) Hexyl Chain (Hydrophobic) analyte This compound (Aromatic Rings + Hydrophobic Core) analyte->c18_phase Hydrophobic Interaction analyte->phenyl_phase Hydrophobic + π-π Interactions

Caption: Dominant molecular interactions on each column.

Conclusion and Recommendations

This comparative guide demonstrates that while both C18 and Phenyl-Hexyl columns are effective for the analysis of this compound, they operate on distinct retention principles, leading to different chromatographic outcomes.

  • The C18 column provides robust, hydrophobicity-driven retention. It remains the ideal first choice for general method development and for separating compounds with significant differences in hydrophobicity.[5][19]

  • The Phenyl-Hexyl column offers a powerful alternative selectivity .[16] The introduction of π-π interactions provides additional retention for aromatic analytes and can fundamentally change the elution order in a mixture of compounds.

  • Start with C18: For routine analysis and initial method development, the predictability and vast application library of C18 columns make them the logical starting point.

  • Switch to Phenyl-Hexyl for a Challenge: When a C18 column fails to provide adequate resolution between a target analyte and impurities, or for separating structurally similar aromatic compounds and positional isomers, a Phenyl-Hexyl column should be your next choice.[5][12][17] Its unique selectivity can often unlock separations that are impossible on a standard C18 phase.

By understanding the causality behind these retention mechanisms, researchers can make more informed decisions, accelerating method development and achieving superior chromatographic performance.

References

  • High-Performance Liquid Chromatography (HPLC) Method Validation for Simultaneous Quantitation of Five Phytoestrogenic Flavonoids. (2023). SciEnggJ. Available at: [Link]

  • Buszewski, B., et al. (2020). Mechanistic Chromatographic Column Characterization for the Analysis of Flavonoids Using Quantitative Structure-Retention Relationships Based on Density Functional Theory. International Journal of Molecular Sciences, 21(6), 2053. Available at: [Link]

  • Running HPLC with hydrophobic stationary phase and aqueous mobile phase. Chromatography Today. Available at: [Link]

  • de Morais, S. M., et al. (2014). Development and validation of a HPLC method for the quantification of three flavonoids in a crude extract of Dimorphandra gardneriana. Revista Brasileira de Farmacognosia, 24(4), 379-385. Available at: [Link]

  • Reversed Phase Positive Charge Surface Phenyl-Hexyl Phase for Improved Separations of Basic Analytes. HALO Columns. Available at: [Link]

  • Interactions of HPLC Stationary Phases. IMTAKT. Available at: [Link]

  • Reversed Phase HPLC Columns. Phenomenex. Available at: [Link]

  • Buszewski, B., et al. (2020). Mechanistic Chromatographic Column Characterization for the Analysis of Flavonoids Using Quantitative Structure-Retention Relationships Based on Density Functional Theory. PubMed, 32192096. Available at: [Link]

  • Al-Rimawi, F., et al. (2024). Modern Chromatographic Methods for Determination Flavonoids. International Journal of Drug Delivery Technology, 14(2), 643-652. Available at: [Link]

  • Phenyl Stationary Phases for HPLC. (2016). Element Lab Solutions. Available at: [Link]

  • Syringetin-3-O-galactoside. PubChem. Available at: [Link]

  • Zgórka, G., et al. (2011). Development of a validated HPLC method for the simultaneous determination of flavonoids in Cuscuta chinensis Lam. by ultra-violet detection. DARU Journal of Pharmaceutical Sciences, 19(4), 257–263. Available at: [Link]

  • Phenyl-Hexyl - HPLC. Advanced Materials Technology. Available at: [Link]

  • Fintina, O., et al. (2020). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Molecules, 25(18), 4153. Available at: [Link]

  • Liang, X., et al. (2020). Separation of flavonoids on different phenyl-bonded stationary phases-the influence of polar groups in stationary phase structure. Journal of Separation Science, 43(9-10), 1863-1873. Available at: [Link]

  • Buszewski, B., et al. (2020). Mechanistic Chromatographic Column Characterization for the Analysis of Flavonoids Using Quantitative Structure-Retention Relationships Based on Density Functional Theory. ResearchGate. Available at: [Link]

  • EC HPLC column (analytical), NUCLEOSHELL Phenyl-Hexyl, 2.7 µm, 150x4 mm. Macherey-Nagel. Available at: [Link]

  • Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters. Available at: [Link]

  • Studzińska, S., et al. (2013). Retention Study of Flavonoids Under Different Chromatographic Modes. Acta Poloniae Pharmaceutica, 70(1), 39-47. Available at: [Link]

  • Syringetin. Wikipedia. Available at: [Link]

  • Getting the Most from Phenyl Stationary Phases for HPLC. (2016). LCGC International. Available at: [Link]

  • Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. (2022). Agilent Technologies. Available at: [Link]

  • Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. (2026). Oreate AI. Available at: [Link]

  • Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Shimadzu. Available at: [Link]

  • Long, W. J., & Mack, A. E. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Agilent Technologies. Available at: [Link]

Sources

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.